Product packaging for JAB-3068(Cat. No.:)

JAB-3068

Cat. No.: B10824661
M. Wt: 476.5 g/mol
InChI Key: HGYTYZKWKUXRKA-MRXNPFEDSA-N
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Description

SHP2 Inhibitor JAB-3068 is an orally bioavailable inhibitor of protein tyrosine phosphatase (PTP) non-receptor type 11 (SHP2;  Src homology region 2 domain phosphatase;  PTPN11), with potential antineoplastic activity. Upon oral administration, SHP2 inhibitor this compound targets, binds to and inhibits the activity of SHP2. This prevents SHP2-mediated signaling, inhibits MAPK signaling and prevents growth of SHP2-expressing tumor cells. SHP2, an oncoprotein overexpressed in a variety of cancer cell types, regulates cell survival, differentiation and proliferation through activation of the Ras-Raf-MEK-ERK signaling pathway. The Ras-MAPK pathway is often hyperactivated in cancer cells due to specific mutations and rearrangements and are dependent on SHP2 for their oncogenic signaling. SHP2 also regulates programmed cell death 1 (PD-1)-mediated signal transduction and is involved in immune checkpoint modulation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26F2N6O2S B10824661 JAB-3068

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H26F2N6O2S

Molecular Weight

476.5 g/mol

IUPAC Name

1-[4-[3-amino-5-[(4S)-4-amino-2-oxa-8-azaspiro[4.5]decan-8-yl]pyrazin-2-yl]sulfanyl-3,3-difluoro-2H-indol-1-yl]ethanone

InChI

InChI=1S/C22H26F2N6O2S/c1-13(31)30-11-22(23,24)18-14(30)3-2-4-15(18)33-20-19(26)28-17(9-27-20)29-7-5-21(6-8-29)12-32-10-16(21)25/h2-4,9,16H,5-8,10-12,25H2,1H3,(H2,26,28)/t16-/m1/s1

InChI Key

HGYTYZKWKUXRKA-MRXNPFEDSA-N

Isomeric SMILES

CC(=O)N1CC(C2=C1C=CC=C2SC3=NC=C(N=C3N)N4CCC5(CC4)COC[C@H]5N)(F)F

Canonical SMILES

CC(=O)N1CC(C2=C1C=CC=C2SC3=NC=C(N=C3N)N4CCC5(CC4)COCC5N)(F)F

Origin of Product

United States

Foundational & Exploratory

JAB-3068: A Technical Overview of a First-Generation Allosteric SHP2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The development of JAB-3068 has been discontinued by Jacobio Pharmaceuticals in favor of a second-generation inhibitor, JAB-3312. As a result, publicly available in-depth preclinical data and detailed experimental protocols for this compound are limited. This guide provides a comprehensive overview based on the available information.

Executive Summary

This compound is a potent, orally bioavailable, allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation by modulating the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1] Dysregulation of the SHP2-mediated MAPK pathway is a key driver in various human cancers, making it a compelling target for therapeutic intervention. This compound was developed to inhibit SHP2 activity, thereby blocking downstream signaling and impeding the proliferation of cancer cells dependent on this pathway.[2] Additionally, this compound has been suggested to possess immunomodulatory properties by enhancing the anti-tumor activity of CD8+ T cells.[3]

Core Mechanism of Action

This compound functions as an allosteric inhibitor of SHP2.[3] Unlike active-site inhibitors, allosteric inhibitors bind to a site remote from the catalytic center, inducing a conformational change that locks the enzyme in an inactive state. This mechanism prevents the dephosphorylation of SHP2 substrates, which is a crucial step in the activation of the RAS-MAPK signaling cascade. The inhibition of SHP2 by this compound leads to the suppression of downstream signaling, most notably a reduction in the phosphorylation of ERK (p-ERK), a key effector in the MAPK pathway.[4]

The SHP2 Signaling Pathway and Point of Intervention

SHP2 is a critical transducer of signals from receptor tyrosine kinases (RTKs) to the RAS-MAPK pathway. Upon growth factor binding to an RTK, SHP2 is recruited to the activated receptor complex where it dephosphorylates specific substrates, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. This compound intervenes by locking SHP2 in its inactive conformation, thus preventing the initiation of this signaling cascade.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruits & Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active JAB3068 This compound JAB3068->SHP2_inactive GRB2_SOS GRB2/SOS SHP2_active->GRB2_SOS Activates RAS_GDP RAS-GDP GRB2_SOS->RAS_GDP Promotes GDP-GTP Exchange RAS_GTP RAS-GTP RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription Translocates & Activates

Figure 1: this compound Mechanism in the SHP2 Signaling Pathway

Quantitative Data

Detailed preclinical quantitative data for this compound is not extensively available in the public domain. The following table summarizes the known values.

ParameterValueTarget/Cell LineReference
Biochemical IC50 25.8 nMSHP2Not publicly available
Cellular IC50 2.17 µMKYSE-520 (Esophageal Squamous Cell Carcinoma)Not publicly available
Clinical Dose Range 50-300 mg QDAdvanced Solid Tumors

Experimental Protocols

Specific, detailed experimental protocols for this compound have not been publicly released. However, based on standard methodologies for the characterization of SHP2 inhibitors, the following outlines the likely experimental approaches that were used.

Biochemical Assays (General Protocol)

Objective: To determine the in vitro potency of this compound against purified SHP2 enzyme.

  • Enzyme: Recombinant human SHP2 protein.

  • Substrate: A synthetic phosphopeptide, such as DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate).

  • Assay Principle: The phosphatase activity of SHP2 is measured by the dephosphorylation of the substrate, leading to a fluorescent signal.

  • Procedure:

    • SHP2 enzyme is incubated with varying concentrations of this compound in an assay buffer.

    • The substrate is added to initiate the reaction.

    • The reaction is incubated at a controlled temperature.

    • The fluorescence signal is measured using a plate reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assays (General Protocol)

Objective: To assess the effect of this compound on SHP2 signaling and cell proliferation in cancer cell lines.

  • Cell Lines: Cancer cell lines with known dependence on the MAPK pathway (e.g., KRAS-mutant cell lines).

  • Western Blotting for p-ERK:

    • Cells are treated with a range of this compound concentrations.

    • Cell lysates are prepared and subjected to SDS-PAGE.

    • Proteins are transferred to a membrane and probed with antibodies specific for p-ERK, total ERK, and a loading control (e.g., β-actin).

    • The intensity of the bands is quantified to determine the reduction in p-ERK levels.

  • Cell Proliferation Assay (e.g., MTS or CellTiter-Glo):

    • Cells are seeded in 96-well plates and treated with various concentrations of this compound.

    • After a defined incubation period (e.g., 72 hours), a reagent that measures cell viability is added.

    • The signal (absorbance or luminescence) is read, and IC50 values are determined.

In Vivo Efficacy Studies (General Protocol)

Objective: To evaluate the anti-tumor activity of this compound in animal models.

  • Animal Model: Immunocompromised mice bearing xenograft tumors from human cancer cell lines.

  • Procedure:

    • Tumor cells are implanted subcutaneously into the mice.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • This compound is administered orally at various doses and schedules.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors are excised and may be used for pharmacodynamic analysis (e.g., Western blotting for p-ERK).

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Implant Tumor Cells (e.g., Subcutaneously) B Allow Tumors to Establish (e.g., 100-200 mm³) A->B C Randomize Mice into Treatment & Control Groups B->C D Administer this compound (e.g., Oral Gavage) C->D E Monitor Tumor Volume & Body Weight D->E Repeatedly F Euthanize Mice at Pre-defined Endpoint E->F G Excise Tumors for Pharmacodynamic Analysis (e.g., p-ERK levels) F->G H Calculate Tumor Growth Inhibition (TGI) F->H

Figure 2: Generalized Workflow for a Xenograft Efficacy Study

Clinical Development and Discontinuation

This compound entered a Phase 1/2a clinical trial (NCT03565003) to evaluate its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity in patients with advanced solid tumors.[5][6][7] The study explored various dosing schedules, including once daily, twice daily, and every other day.[5] While monotherapy studies identified a maximum tolerated dose (MTD) and a recommended Phase II dose (RP2D), Jacobio Pharmaceuticals ultimately decided to discontinue the development of this compound.[8][9] This decision was based on the superior efficacy and safety profile of their second-generation SHP2 inhibitor, JAB-3312.

Conclusion

This compound was a pioneering effort in the development of allosteric SHP2 inhibitors. Its mechanism of action, centered on the inhibition of the critical SHP2-MAPK signaling axis, laid the groundwork for subsequent, improved therapeutic agents. While the discontinuation of its development limits the availability of comprehensive data, the foundational understanding of its biological activity remains valuable for researchers in the field of targeted cancer therapy. The focus of SHP2 inhibition has now shifted to next-generation molecules with potentially enhanced efficacy and safety profiles.

References

JAB-3068: A Technical Overview of Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JAB-3068 is a potent and selective, orally bioavailable, allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2). As a critical node in multiple cellular signaling cascades, SHP2 inhibition by this compound has been investigated for its potential antineoplastic activity through the modulation of key downstream pathways. This document provides a detailed examination of the mechanism of action of this compound, focusing on its impact on the RAS-MAPK signaling pathway and its role in immune modulation. While the clinical development of this compound has been discontinued in favor of a next-generation compound, the preclinical and early clinical findings offer valuable insights into the therapeutic potential of SHP2 inhibition.

Introduction to this compound

This compound is a small molecule inhibitor that targets the protein tyrosine phosphatase (PTP) non-receptor type 11 (PTPN11), commonly known as SHP2.[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, differentiation, and survival.[1] It is a key component of the RAS-Raf-MEK-ERK (MAPK) signaling pathway, which is frequently hyperactivated in various cancers due to genetic mutations.[1][3] Furthermore, SHP2 is involved in modulating immune responses, particularly through the programmed cell death 1 (PD-1) signaling pathway.[1][3]

This compound was developed by Jacobio Pharmaceuticals and has been evaluated in early-phase clinical trials for the treatment of advanced solid tumors.[4][5] Although its development has been discontinued, the study of this compound has contributed to the understanding of SHP2 inhibition as a therapeutic strategy.[6]

Core Mechanism of Action: SHP2 Inhibition

This compound functions as an allosteric inhibitor of SHP2.[2][7] This mode of inhibition locks the SHP2 protein in an inactive conformation, preventing its catalytic activity. By inhibiting SHP2, this compound blocks the dephosphorylation of its target proteins, thereby disrupting downstream signaling cascades.

Downstream Signaling Pathways Modulated by this compound

The primary downstream signaling pathways affected by this compound are the RAS-MAPK pathway and the immune checkpoint pathway involving PD-1.

Inhibition of the RAS-MAPK Signaling Pathway

SHP2 is a critical positive regulator of the RAS-MAPK pathway. Upon activation by receptor tyrosine kinases (RTKs), SHP2 dephosphorylates specific substrates, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. The hyperactivation of this pathway is a hallmark of many cancers.

By inhibiting SHP2, this compound prevents the activation of RAS, thereby suppressing the entire MAPK cascade.[1] This leads to a reduction in cell proliferation and survival of cancer cells that are dependent on this pathway for their growth.[1]

G RTK Growth Factor Receptor (RTK) Grb2_Sos1 Grb2/SOS1 RTK->Grb2_Sos1 SHP2 SHP2 RTK->SHP2 RAS RAS Grb2_Sos1->RAS SHP2->Grb2_Sos1 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation JAB_3068 This compound JAB_3068->SHP2

Figure 1: this compound Inhibition of the RAS-MAPK Pathway.
Modulation of the Immune Response

SHP2 also plays a significant role in regulating the immune system. It is involved in the signaling pathways of immune checkpoints, such as PD-1.[1] The binding of PD-L1 on tumor cells to PD-1 on T-cells leads to the recruitment of SHP2, which dephosphorylates and inactivates downstream T-cell receptor signaling components. This results in the suppression of T-cell activity and allows cancer cells to evade the immune system.

This compound, by inhibiting SHP2, can prevent the deactivation of T-cells mediated by the PD-1/PD-L1 axis.[7] This enhances the anti-tumor activity of immune cells, such as CD8+ T-cells.[7] This immunomodulatory effect forms the rationale for combining SHP2 inhibitors with immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies.[7]

G cluster_tcell T-Cell cluster_tumor Tumor Cell PD1 PD-1 SHP2_T SHP2 PD1->SHP2_T TCR TCR TCell_Activation T-Cell Activation TCR->TCell_Activation SHP2_T->TCR PDL1 PD-L1 PDL1->PD1 JAB_3068_Immune This compound JAB_3068_Immune->SHP2_T

Figure 2: this compound Modulation of PD-1 Signaling.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's activity.

ParameterValueCell Line/AssayReference
IC50 (SHP2 Inhibition) 25.8 nMBiochemical Assay[8]
IC50 (Cell Proliferation) 2.17 µMKYSE-520 (Esophageal Squamous Cell Carcinoma)[8]

Experimental Protocols

Detailed experimental protocols for the above-cited data are not publicly available. However, a general methodology for each key experiment is outlined below.

SHP2 Inhibition Assay (Biochemical)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified SHP2 enzyme.

  • General Protocol:

    • Recombinant human SHP2 protein is incubated with a fluorogenic or colorimetric phosphatase substrate.

    • Varying concentrations of this compound are added to the reaction wells.

    • The enzymatic reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the product formation is measured using a plate reader (fluorescence or absorbance).

    • The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

G Start Start Incubate Incubate SHP2 Enzyme with Substrate Start->Incubate Add_JAB3068 Add Serial Dilutions of this compound Incubate->Add_JAB3068 Reaction Allow Enzymatic Reaction Add_JAB3068->Reaction Measure Measure Product Formation Reaction->Measure Calculate Calculate IC50 Measure->Calculate End End Calculate->End

Figure 3: Workflow for a Biochemical SHP2 Inhibition Assay.
Cell Proliferation Assay

  • Objective: To determine the IC50 of this compound on the proliferation of a cancer cell line.

  • General Protocol:

    • KYSE-520 cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of this compound.

    • The plates are incubated for a period of 72 to 120 hours.

    • Cell viability or proliferation is assessed using a colorimetric (e.g., MTT, XTT) or luminescent (e.g., CellTiter-Glo) assay.

    • The IC50 is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Clinical Development and Discontinuation

This compound entered Phase 1/2 clinical trials to evaluate its safety, tolerability, and preliminary anti-tumor activity in patients with advanced solid tumors, both as a monotherapy and in combination with the PD-1 inhibitor JS001.[4][9] However, Jacobio Pharmaceuticals later decided to discontinue the development of this compound.[6] This decision was based on clinical data showing that their second-generation SHP2 inhibitor, JAB-3312, demonstrated superior efficacy and safety.[6]

Conclusion

This compound is a potent allosteric inhibitor of SHP2 that demonstrates anti-cancer activity through the dual mechanisms of inhibiting the RAS-MAPK pathway and enhancing anti-tumor immunity. While its clinical journey has concluded, the insights gained from its development have been instrumental in validating SHP2 as a therapeutic target and have paved the way for next-generation inhibitors. The study of this compound underscores the therapeutic potential of targeting key signaling nodes like SHP2 in oncology.

References

JAB-3068: A Technical Guide to its Role as a SHP2 Inhibitor in MAPK Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JAB-3068, a potent, orally bioavailable, allosteric inhibitor of the protein tyrosine phosphatase SHP2. It details the molecule's mechanism of action within the MAPK signaling pathway, summarizes key quantitative data, outlines relevant experimental protocols, and discusses its clinical development trajectory.

Introduction to this compound and SHP2

This compound is an orally bioavailable small molecule designed to specifically inhibit the activity of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene.[1][2] SHP2 is a critical transducer in the RAS-MAPK (mitogen-activated protein kinase) signaling pathway, which is a central regulator of cell proliferation, differentiation, and survival.[3][4][5] In many forms of cancer, the RAS-MAPK pathway is hyperactivated due to genetic mutations, and these cancers often depend on SHP2 for their oncogenic signaling.[1][3] By targeting SHP2, this compound represents a therapeutic strategy to block this cancer-driving pathway.[1][6]

Mechanism of Action: this compound's Intervention in the MAPK Pathway

SHP2 functions as a crucial signaling node downstream of receptor tyrosine kinases (RTKs).[3][5] In its inactive state, SHP2 is auto-inhibited.[5] Upon activation by growth factors, RTKs become phosphorylated, creating docking sites for adaptor proteins like Grb2 and Gab1. SHP2 is recruited to these phosphotyrosine sites, leading to a conformational change that relieves its auto-inhibition and activates its phosphatase function.[5]

Activated SHP2 dephosphorylates specific substrates, an action that is essential for the full activation of RAS.[3] It acts upstream of RAS to promote the exchange of GDP for GTP, converting RAS to its active state.[5][7] Active RAS then initiates a downstream phosphorylation cascade through RAF, MEK, and finally ERK.[1][4] Phosphorylated ERK (pERK) translocates to the nucleus to regulate gene expression related to cell growth and survival.

This compound is an allosteric inhibitor, meaning it binds to a site on the SHP2 protein distinct from the active catalytic site.[2][8] This binding locks SHP2 in its inactive, auto-inhibited conformation. By preventing the activation of SHP2, this compound effectively blocks the signal transmission from RTKs to RAS.[1] This leads to the inhibition of the entire downstream MAPK cascade, preventing the phosphorylation of ERK and ultimately suppressing the growth of cancer cells dependent on this pathway.[1][7]

MAPK_Pathway_Inhibition rtk Growth Factor Receptor (RTK) shp2 SHP2 rtk->shp2 Activates ras RAS shp2->ras Activates raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation jab3068 This compound jab3068->shp2 Inhibits

Caption: this compound allosterically inhibits SHP2, blocking MAPK pathway activation.

Quantitative Data Summary

Preclinical studies have quantified the potency of this compound both biochemically and in cell-based assays. The following table summarizes key inhibitory concentration (IC50) values.

ParameterValueTarget/Cell LineReference
Biochemical IC50 25.8 nMSHP2 Enzyme[9]
Cellular IC50 2.17 µMKYSE-520 esophageal squamous carcinoma cells[9]

Experimental Protocols

While detailed, proprietary protocols for this compound are not publicly available, this section outlines standard methodologies for key experiments used to characterize SHP2 inhibitors.

In Vitro SHP2 Phosphatase Activity Assay

This assay measures the direct inhibitory effect of a compound on SHP2's enzymatic activity.

  • Reagents & Materials: Recombinant human SHP2 protein, a phosphopeptide substrate (e.g., DiFMUP), assay buffer, microplate reader.

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 96-well plate, add the SHP2 enzyme and the this compound dilutions. Incubate briefly to allow for compound binding.

    • Initiate the enzymatic reaction by adding the phosphopeptide substrate.

    • Monitor the dephosphorylation of the substrate over time by measuring the increase in fluorescence using a microplate reader.

    • Calculate the rate of reaction for each this compound concentration.

    • Plot the reaction rate against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation (Viability) Assay

This assay determines the effect of this compound on the growth of cancer cell lines.

  • Reagents & Materials: Cancer cell line of interest (e.g., KYSE-520), complete cell culture medium, this compound, a viability reagent (e.g., CellTiter-Glo®), 96-well cell culture plates.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound and a vehicle control (DMSO).

    • Incubate the plates for a specified period (e.g., 72 hours).

    • Add the viability reagent to each well according to the manufacturer's instructions. This reagent typically measures ATP content as an indicator of metabolically active, viable cells.

    • Measure luminescence or absorbance using a plate reader.

    • Normalize the data to the vehicle control and plot cell viability against this compound concentration to calculate the IC50.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow process process start Seed Cells (96-well plate) treat Treat with This compound Dilutions start->treat incubate Incubate (e.g., 72h) treat->incubate add_reagent Add Viability Reagent (e.g., CTG) incubate->add_reagent read_plate Measure Signal (Luminescence) add_reagent->read_plate analyze Calculate IC50 read_plate->analyze

Caption: A typical experimental workflow for determining cell viability (IC50).

Western Blot for MAPK Pathway Phosphorylation

This method is used to confirm that this compound inhibits signaling through the MAPK pathway by measuring the levels of phosphorylated proteins like ERK.

  • Reagents & Materials: Cancer cell line, this compound, cell lysis buffer, primary antibodies (anti-pERK, anti-total ERK, anti-GAPDH), secondary antibody, SDS-PAGE equipment, western blot transfer system, chemiluminescence substrate.

  • Procedure:

    • Culture cells and treat with various concentrations of this compound for a short period (e.g., 1-2 hours).

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against pERK.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Analyze the band intensities to quantify the reduction in pERK levels relative to total ERK.

Clinical Development and Therapeutic Potential

This compound entered clinical development as a potential treatment for advanced solid tumors.[10][11] Phase 1/2a clinical trials were initiated to evaluate its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity, both as a monotherapy and in combination with other agents, such as the PD-1 antibody toripalimab.[10][12] Monotherapy studies successfully identified the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).[13][14]

The rationale for combining SHP2 inhibitors with immune checkpoint inhibitors like anti-PD-1 antibodies is based on SHP2's dual role.[6] Besides its function in the MAPK pathway in cancer cells, SHP2 is also involved in signaling that suppresses the anti-tumor activity of T-cells.[8] Therefore, inhibiting SHP2 may enhance the efficacy of immunotherapy.[8]

Jacobio Pharmaceuticals, the initial developer, entered into a strategic collaboration with AbbVie to advance the development of its SHP2 inhibitor portfolio, including this compound and a subsequent compound, JAB-3312.[6][11] However, according to some sources, the global R&D status for this compound has since been listed as discontinued, with development efforts appearing to focus on next-generation SHP2 inhibitors.[12]

Conclusion

This compound is a potent, allosteric SHP2 inhibitor that effectively disrupts the oncogenic RAS-MAPK signaling pathway. By locking SHP2 in an inactive state, it prevents downstream signaling to RAS, RAF, MEK, and ERK, thereby inhibiting the proliferation of cancer cells reliant on this pathway. Preclinical data confirmed its biochemical and cellular activity, and the compound advanced into early-stage clinical trials for solid tumors. While its development may have been superseded, the investigation of this compound has provided a valuable foundation for the continued therapeutic targeting of SHP2 in oncology.

References

JAB-3068: A Case Study in SHP2 Target Validation and Drug Development Progression

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

JAB-3068 is an orally bioavailable, allosteric inhibitor of the protein tyrosine phosphatase (PTP) non-receptor type 11 (SHP2), an oncoprotein that has garnered significant attention as a therapeutic target in oncology.[1][2] Encoded by the PTPN11 gene, SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that activates the RAS-mitogen-activated protein kinase (MAPK) pathway, a key driver of cell proliferation, survival, and differentiation.[1][3] Dysregulation of the SHP2-mediated signaling cascade is implicated in the pathogenesis of various cancers.[1] Furthermore, SHP2 is involved in modulating immune responses, including the regulation of programmed cell death 1 (PD-1) signaling, suggesting a dual role for its inhibition in both directly targeting tumor cells and enhancing anti-tumor immunity.[2][3]

This technical guide provides a comprehensive overview of the target validation studies for this compound, detailing its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation. Importantly, this document also addresses the discontinuation of this compound's development in favor of a second-generation SHP2 inhibitor, JAB-3312, highlighting the iterative nature of drug discovery and development.[4]

The Target: SHP2 and its Role in Cancer

SHP2 is a non-receptor protein tyrosine phosphatase that contains two N-terminal Src homology 2 (SH2) domains and a C-terminal protein tyrosine phosphatase domain. In its inactive state, the N-terminal SH2 domain blocks the active site of the phosphatase domain. Upon activation by binding to phosphotyrosine residues on upstream signaling partners, SHP2 undergoes a conformational change, exposing its catalytic site and allowing it to dephosphorylate its substrates.

The primary oncogenic role of SHP2 is mediated through its activation of the RAS-RAF-MEK-ERK (MAPK) signaling pathway. By dephosphorylating specific substrates, SHP2 promotes the activation of RAS, leading to downstream signaling that drives tumor growth.[1]

This compound: A First-Generation SHP2 Inhibitor

This compound was developed by Jacobio Pharmaceuticals as a potent and selective allosteric inhibitor of SHP2.[5] Allosteric inhibition offers a promising therapeutic strategy by targeting a site distinct from the catalytic pocket, which can lead to greater selectivity and potentially avoid off-target effects.

Mechanism of Action

This compound binds to an allosteric pocket of SHP2, stabilizing the enzyme in its inactive conformation. This prevents the conformational change required for its catalytic activity, thereby inhibiting SHP2-mediated signaling and blocking the downstream activation of the MAPK pathway.[1][5] This mechanism is intended to prevent the growth of tumor cells that are dependent on hyperactivated SHP2 signaling.[1]

Preclinical Data Summary

While the development of this compound has been discontinued, initial preclinical studies demonstrated its potential as an SHP2 inhibitor.[4] The following table summarizes the available quantitative data for this compound.

ParameterValueCell Line/Assay Condition
In Vitro Potency
SHP2 Enzymatic IC5025.8 nMBiochemical assay
Cell Proliferation IC502.17 µMKYSE-520 esophageal squamous carcinoma cells

The Progression to a Second-Generation Inhibitor: JAB-3312

In August 2023, Jacobio Pharmaceuticals announced the discontinuation of this compound development, citing that their second-generation SHP2 inhibitor, JAB-3312, demonstrated superior efficacy and safety in clinical trials.[4] This decision underscores a common trajectory in drug development where initial lead compounds are refined to improve therapeutic indices.

Preclinical data for JAB-3312 highlights its enhanced potency compared to the first-generation inhibitor.

ParameterJAB-3312Cell Line/Assay Condition
In Vitro Potency
SHP2 Binding Kd0.37 nM
SHP2 Enzymatic IC501.9 nMBiochemical assay
p-ERK Inhibition IC500.23 nMCellular assay
Cell Proliferation IC507.4 nMKYSE-520 cells
In Vivo Efficacy
Tumor Growth Inhibition (TGI)95%1.0 mg/kg QD in KYSE-520 xenograft model

The significantly lower IC50 values across enzymatic, cellular, and proliferation assays, along with potent in vivo tumor growth inhibition at a low dose, illustrate the improved profile of JAB-3312.[6]

Signaling Pathways and Experimental Workflows

SHP2 Signaling Pathway

The following diagram illustrates the central role of SHP2 in the RAS/MAPK signaling pathway and its inhibition by a SHP2 inhibitor.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 P SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive P SOS SOS GRB2->SOS RAS_GDP RAS-GDP (Inactive) SOS->RAS_GDP SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Activation SHP2_active->RAS_GDP Promotes GDP-GTP exchange via dephosphorylation of docking proteins RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription JAB_3068 This compound (SHP2 Inhibitor) JAB_3068->SHP2_active Inhibition

Caption: SHP2 activation and MAPK signaling cascade. (Max Width: 760px)
Experimental Workflow for SHP2 Inhibitor Validation

The validation of a SHP2 inhibitor like this compound involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and anti-tumor activity.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_clinical Clinical Development biochemical_assay Biochemical Assay (SHP2 Phosphatase Activity) cellular_assay Cellular Assay (p-ERK Western Blot) biochemical_assay->cellular_assay Determine IC50 proliferation_assay Cell Proliferation Assay (MTT/CellTiter-Glo) cellular_assay->proliferation_assay Confirm target engagement pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies proliferation_assay->pk_pd Assess anti-proliferative effect efficacy Xenograft Tumor Model Efficacy Studies pk_pd->efficacy Establish dose-exposure-response phase1 Phase I Clinical Trials (Safety, Tolerability, PK/PD) efficacy->phase1 Demonstrate in vivo anti-tumor activity phase2 Phase II Clinical Trials (Efficacy in specific tumor types) phase1->phase2 Evaluate in humans

References

JAB-3068: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of JAB-3068, a potent and orally bioavailable allosteric inhibitor of the protein tyrosine phosphatase SHP2. This document covers its chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols, presented in a clear and structured format to support ongoing research and development efforts.

Core Chemical and Physical Properties

This compound is a novel small molecule inhibitor targeting the SHP2 enzyme.[1] Its core chemical and physical characteristics are summarized below.

PropertyValueReference
IUPAC Name 1-[4-[[3-amino-5-[(4S)-4-amino-2-oxa-8-azaspiro[4.5]decan-8-yl]pyrazin-2-yl]sulfanyl]-3,3-difluoro-indol-1-yl]ethanone
Molecular Formula C₂₂H₂₆F₂N₆O₂S
Molecular Weight 476.54 g/mol
CAS Number 2169223-48-5
SMILES String CC(=O)N1CC(C2=C1C=CC=C2SC3=NC=C(N=C3N)N4CCC5(CC4)COC[C@H]5N)(F)F
Solubility DMSO: 95 mg/mL (199.35 mM); Water: Insoluble; Ethanol: Insoluble[2]
Physical Appearance Solid powder

Pharmacological Properties and Mechanism of Action

This compound is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene.[1] SHP2 is a key signaling node that plays a critical role in the RAS-MAPK signaling pathway, which is frequently hyperactivated in various cancers.

ParameterValueCell Line/Assay ConditionReference
Target SHP2 (PTPN11)N/A[1]
Mechanism of Action Allosteric InhibitorN/A[2]
IC₅₀ (SHP2 Inhibition) 25.8 nMBiochemical assay[3]
IC₅₀ (Cell Proliferation) 2.17 µMKYSE-520 cells[3]

By binding to an allosteric site on the SHP2 protein, this compound locks the enzyme in an inactive conformation. This prevents the dephosphorylation of its target proteins, thereby inhibiting the downstream signaling cascade of the RAS-Raf-MEK-ERK pathway.[4] This mechanism ultimately leads to the suppression of tumor cell proliferation and survival. Furthermore, this compound has been shown to enhance the anti-tumor activity of CD8+ T cells, suggesting its role as an immune-oncology modulator.[2]

Signaling Pathway

The following diagram illustrates the role of SHP2 in the RAS-MAPK signaling pathway and the inhibitory effect of this compound.

SHP2_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 recruits SHP2 SHP2 RTK->SHP2 activates SOS SOS GRB2->SOS recruits RAS RAS SOS->RAS activates SHP2->RAS dephosphorylates negative regulators of RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation & Survival ERK->Proliferation promotes JAB3068 This compound JAB3068->SHP2 inhibits

This compound inhibits SHP2, disrupting the RAS-MAPK signaling pathway.

Experimental Protocols

SHP2 Inhibition Assay (IC₅₀ Determination)

The following protocol is based on the methods described in patent WO2017211303A1, from which this compound was extracted.[3][4]

Objective: To determine the in vitro inhibitory activity of this compound against the SHP2 enzyme.

Materials:

  • Recombinant human SHP2 enzyme

  • 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) substrate

  • dPEG8 peptide

  • Reaction Buffer: 60 mM 3,3-dimethyl glutarate (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween 20, 2mM dithiothreitol (DTT)

  • This compound (dissolved in DMSO)

  • 384-well assay plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Enzyme Activation: Dilute SHP2 to 0.5 nM in the reaction buffer. Incubate with dPEG8 peptide for 30 minutes to activate the enzyme.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Assay Reaction: a. Add the activated SHP2 enzyme solution to the wells of a 384-well plate. b. Add the serially diluted this compound or DMSO (as a control) to the respective wells. The final DMSO concentration should be 0.5% (v/v). c. Incubate the plate for a specified period. d. Initiate the reaction by adding the DiFMUP substrate.

  • Data Acquisition: Measure the fluorescence signal at appropriate excitation and emission wavelengths using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.

IC50_Workflow start Start enzyme_prep Prepare Activated SHP2 Enzyme start->enzyme_prep compound_prep Prepare Serial Dilution of this compound start->compound_prep plate_setup Add Enzyme and Compound to Assay Plate enzyme_prep->plate_setup compound_prep->plate_setup incubation Incubate plate_setup->incubation reaction_start Add DiFMUP Substrate incubation->reaction_start read_plate Measure Fluorescence reaction_start->read_plate data_analysis Calculate % Inhibition and IC50 read_plate->data_analysis end End data_analysis->end

Workflow for determining the IC₅₀ of this compound against SHP2.
Cell Proliferation Assay (KYSE-520)

Objective: To evaluate the effect of this compound on the proliferation of the KYSE-520 esophageal squamous cell carcinoma cell line.

Materials:

  • KYSE-520 cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed KYSE-520 cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal, which is proportional to the number of viable cells.

  • Data Analysis: Normalize the data to the vehicle control and calculate the IC₅₀ value using a non-linear regression model.

Clinical Development

This compound has been investigated in several clinical trials for the treatment of advanced solid tumors. A first-in-human, Phase 1/2a open-label, multi-center study was conducted to evaluate its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity. The development of this compound was later discontinued in favor of a second-generation SHP2 inhibitor, JAB-3312, which demonstrated better efficacy and safety profiles.

Conclusion

This compound is a well-characterized, potent allosteric inhibitor of SHP2 with demonstrated anti-tumor activity. While its clinical development has been discontinued, the data and methodologies associated with this compound remain valuable for the broader field of SHP2 inhibitor research and the development of novel cancer therapeutics targeting the RAS-MAPK pathway. This technical guide provides a foundational resource for researchers in this area.

References

Allosteric Inhibition of SHP2 by JAB-3068: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: JAB-3068 is a potent, orally bioavailable small molecule that acts as an allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in multiple cell signaling pathways, including the RAS-mitogen-activated protein kinase (MAPK), PI3K/AKT, and JAK/STAT pathways. By stabilizing SHP2 in an inactive conformation, this compound prevents its downstream signaling activities, which are often dysregulated in various cancers. Preclinical data demonstrated the potential of this compound in cancer therapy; however, its clinical development has been discontinued. This guide provides a technical summary of the available data on the allosteric inhibition of SHP2 by this compound.

Mechanism of Allosteric Inhibition

This compound functions as an allosteric inhibitor, binding to a site distinct from the active site of the SHP2 enzyme.[1][2][3][4] This binding event stabilizes the auto-inhibited conformation of SHP2, where the N-SH2 domain blocks the catalytic PTP domain, preventing substrate binding and subsequent dephosphorylation.[5] This mechanism effectively shuts down SHP2's role as a positive regulator in key oncogenic signaling cascades.[6]

SHP2 Signaling Pathways

SHP2 is a critical node in several signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[6] Its inhibition by this compound impacts these pathways, which are frequently hyperactivated in cancer.

SHP2_Signaling_Pathway cluster_0 RAS/MAPK Pathway cluster_1 PI3K/AKT Pathway cluster_2 JAK/STAT Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/SOS RTK->Grb2_Sos SHP2 SHP2 RTK->SHP2 PI3K PI3K RTK->PI3K JAK JAK RTK->JAK RAS RAS Grb2_Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation, Survival, Differentiation ERK->Proliferation_Survival SHP2->RAS SHP2->JAK STAT STAT SHP2->STAT JAB3068 This compound JAB3068->SHP2 AKT AKT PI3K->AKT AKT->Proliferation_Survival JAK->STAT Gene_Transcription Gene Transcription STAT->Gene_Transcription

SHP2 Signaling Pathways and this compound Inhibition.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound. It is important to note that comprehensive public data on binding kinetics (Kd, Ki) and detailed in vivo efficacy are limited.

Biochemical Activity Value Source
IC50 (SHP2) 25.8 nM[7]
Cellular Activity Cell Line Value Source
IC50 (Proliferation) KYSE-5202.17 µM[8]

Experimental Protocols

Detailed, step-by-step protocols for the characterization of this compound are not extensively available in the public domain. The following are generalized protocols for the key assays typically used to evaluate SHP2 inhibitors.

Biochemical SHP2 Inhibition Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the phosphatase activity of SHP2 using a fluorogenic substrate.

  • Reagents and Materials:

    • Recombinant human SHP2 protein

    • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

    • Assay buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT)

    • This compound (or other test compounds)

    • 384-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.

    • Add a small volume (e.g., 5 µL) of the diluted compound or DMSO (vehicle control) to the wells of the microplate.

    • Add a solution of SHP2 protein to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding the DiFMUP substrate.

    • Incubate the plate at room temperature, protected from light, for a specific time (e.g., 30-60 minutes).

    • Measure the fluorescence intensity at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular p-ERK Inhibition Assay (Western Blot)

This assay assesses the ability of a compound to inhibit SHP2-mediated signaling downstream to ERK in a cellular context.

  • Reagents and Materials:

    • Cancer cell line with active RTK signaling (e.g., KYSE-520)

    • Cell culture medium and supplements

    • This compound (or other test compounds)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies: anti-p-ERK1/2, anti-total ERK1/2, and a loading control (e.g., anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Western blot equipment and reagents

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or DMSO for a specified time (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against p-ERK1/2 overnight at 4°C.[9][10]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with antibodies for total ERK1/2 and the loading control.

    • Quantify the band intensities to determine the level of p-ERK inhibition.

Cell Proliferation Assay (MTS/MTT)

This assay measures the effect of a compound on the proliferation of cancer cells.

  • Reagents and Materials:

    • Cancer cell line (e.g., KYSE-520)

    • Cell culture medium and supplements

    • This compound (or other test compounds)

    • MTS or MTT reagent

    • 96-well clear microplates

    • Absorbance plate reader

  • Procedure:

    • Seed cells at a predetermined density in a 96-well plate and allow them to attach overnight.[1][11]

    • Treat the cells with a serial dilution of this compound or DMSO.

    • Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

    • Add the MTS or MTT reagent to each well and incubate for 1-4 hours.[1][11]

    • If using MTT, add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (~490 nm for MTS, ~570 nm for MTT).

    • Calculate the percent inhibition of cell proliferation and determine the IC50 value.

Experimental_Workflow HTS High-Throughput Screening Biochemical_Assay Biochemical Assay (IC50 Determination) HTS->Biochemical_Assay Cellular_Assays Cellular Assays (p-ERK, Proliferation) Biochemical_Assay->Cellular_Assays Binding_Kinetics Binding Kinetics (SPR, Ki) Cellular_Assays->Binding_Kinetics In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) Binding_Kinetics->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization

References

Methodological & Application

JAB-3068 In Vitro Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JAB-3068 is a potent and orally bioavailable allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2), a key signaling node in the MAPK pathway.[1][2][3] This document provides detailed protocols for in vitro assays to characterize the biochemical and cellular activity of this compound. It includes methodologies for a direct SHP2 enzyme inhibition assay and a cell-based proliferation assay, along with data presentation and pathway diagrams to facilitate experimental design and data interpretation. While the clinical development of this compound has been discontinued in favor of a next-generation inhibitor, JAB-3312, the following protocols are based on established methods for evaluating SHP2 inhibitors and can be adapted for the study of this compound or similar molecules.[4]

Mechanism of Action

This compound is an allosteric inhibitor that targets the SHP2 protein.[5] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation by regulating the Ras-Raf-MEK-ERK signaling cascade.[1] In many cancers, this pathway is hyperactivated. This compound binds to SHP2 and locks it in an inactive conformation, thereby preventing its signaling function, which leads to the inhibition of the MAPK pathway and subsequently suppresses the growth of cancer cells dependent on this pathway.[1][2]

Signaling Pathway Diagram

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2_active SHP2 (Active) RTK->SHP2_active Activates SOS SOS Grb2->SOS Grb2->SHP2_active Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2_active->Ras Promotes GDP/GTP Exchange SHP2_inactive SHP2 (Inactive) JAB3068 This compound JAB3068->SHP2_active Inhibits

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound.

Assay TypeMetricValueCell Line (if applicable)Reference
Biochemical InhibitionIC₅₀25.8 nMN/A[6][7]
Cellular ProliferationIC₅₀2.17 µMKYSE-520[6][7]

Experimental Protocols

Biochemical Assay: SHP2 Phosphatase Activity Inhibition

This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human SHP2 protein.

Principle: The assay measures the dephosphorylation of a fluorogenic substrate by SHP2. The resulting fluorescent signal is proportional to the enzyme activity. The inhibitory effect of this compound is quantified by measuring the reduction in fluorescence.

Materials:

  • Recombinant Human SHP2 Protein (truncated, catalytic domain)

  • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

  • Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, 0.05% BSA

  • This compound (stock solution in 100% DMSO)[5]

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Workflow Diagram:

Biochemical_Workflow Start Start Prep_JAB3068 Prepare this compound Serial Dilutions Start->Prep_JAB3068 Add_SHP2 Add SHP2 Enzyme to Wells Prep_JAB3068->Add_SHP2 Incubate_Inhibitor Incubate with Inhibitor Add_SHP2->Incubate_Inhibitor Add_Substrate Add DiFMUP Substrate Incubate_Inhibitor->Add_Substrate Incubate_Reaction Incubate for Reaction Add_Substrate->Incubate_Reaction Read_Fluorescence Read Fluorescence (Ex: 355nm, Em: 460nm) Incubate_Reaction->Read_Fluorescence Analyze Analyze Data (Calculate IC₅₀) Read_Fluorescence->Analyze

Caption: Workflow for the SHP2 biochemical inhibition assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 1 mM. Perform 1:3 serial dilutions to generate a 10-point dose-response curve.

  • Assay Plate Setup:

    • Add 2 µL of diluted this compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

    • Add 18 µL of SHP2 enzyme solution (final concentration ~0.25 nM in Assay Buffer) to each well.

  • Inhibitor Incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Enzymatic Reaction:

    • Add 20 µL of DiFMUP substrate solution (final concentration ~100 µM in Assay Buffer) to all wells to initiate the reaction.

    • The final assay volume is 40 µL.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation at 355 nm and emission at 460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the normalized activity versus the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Assay: Cell Proliferation (MTS Assay)

This protocol measures the effect of this compound on the proliferation of the KYSE-520 esophageal squamous cell carcinoma cell line, which is known to be dependent on SHP2 signaling.

Principle: The MTS assay is a colorimetric method for determining the number of viable cells. The MTS tetrazolium compound is bioreduced by metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product, as measured by absorbance, is directly proportional to the number of living cells.

Materials:

  • KYSE-520 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in 100% DMSO)[5]

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear, flat-bottom cell culture plates

  • Absorbance plate reader (490 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count KYSE-520 cells.

    • Seed 2,000-5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of this compound or vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C in the CO₂ incubator.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium-only wells).

    • Normalize the data to the vehicle-treated cells (100% proliferation) and a no-cell control (0% proliferation).

    • Plot the percentage of proliferation versus the logarithm of the this compound concentration.

    • Calculate the IC₅₀ value using a non-linear regression curve fit.

Solubility and Stock Solution Preparation

  • Solubility: this compound is soluble in DMSO at concentrations up to 95-116 mg/mL.[5][7]

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For in vivo studies, specific formulations with PEG300, Tween80, or corn oil may be required.[5]

References

Application Notes and Protocols for JAB-3068 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JAB-3068 is a potent and orally bioavailable allosteric inhibitor of Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation by mediating signaling downstream of multiple receptor tyrosine kinases (RTKs) through the RAS-MAPK pathway.[1][2][3] Dysregulation of the SHP2-mediated signaling network is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[3] this compound has demonstrated potential in preclinical studies as both a monotherapy and in combination with other anti-cancer agents.[1][4]

These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to assess its biological activity. The information herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in various cancer cell lines. While the clinical development of this compound has been discontinued in favor of a second-generation inhibitor, JAB-3312, the data and protocols for this compound remain valuable for preclinical research and understanding the therapeutic potential of SHP2 inhibition.

Data Presentation: In Vitro Activity of this compound and a Related SHP2 Inhibitor

The following table summarizes the available quantitative data for this compound and provides additional context with data from the structurally related, second-generation SHP2 inhibitor, JAB-3312. This allows for a comparative understanding of the potency of SHP2 inhibition across different assays and cell lines.

CompoundAssay TypeCell LineIC₅₀ Value
This compound Enzymatic Assay-25.8 nM[5]
This compound Cell ProliferationKYSE-520 (Esophageal Squamous Cell Carcinoma)2.17 µM[5]
JAB-3312Cellular p-ERKNCI-H358 (Non-Small Cell Lung Cancer)3.64 nM
JAB-3312Cellular p-ERKKYSE-520 (Esophageal Squamous Cell Carcinoma)0.32 nM
JAB-3312Cell ProliferationKYSE-520 (Esophageal Squamous Cell Carcinoma)3.5 nM

Signaling Pathway and Experimental Workflow

SHP2 Signaling Pathway and Inhibition by this compound

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Growth Factor Binding & Dimerization SHP2 SHP2 RTK->SHP2 Recruitment & Activation SOS SOS Grb2->SOS RAS RAS SOS->RAS GDP to GTP Exchange SHP2->RAS Dephosphorylates inhibitory sites JAB3068 This compound JAB3068->SHP2 Allosteric Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation, Survival, Differentiation pERK->Proliferation

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_assays Biological Assays start Start: Select Cancer Cell Line of Interest culture Cell Culture and Maintenance start->culture seed Seed Cells for Experiments culture->seed treat Treat Cells with this compound (Dose-Response and Time-Course) seed->treat viability Cell Viability Assay (e.g., MTT) treat->viability western Western Blot Analysis (p-ERK, Total ERK, etc.) treat->western cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle analyze Data Analysis and Interpretation viability->analyze western->analyze cell_cycle->analyze end End: Determine IC₅₀, Mechanism of Action analyze->end

Caption: A general experimental workflow for the in vitro evaluation of this compound.

Experimental Protocols

Cell Culture

It is crucial to use appropriate cell culture techniques to ensure the health and reproducibility of the cells used in subsequent assays. Below are the recommended culture conditions for cell lines relevant to SHP2 inhibitor studies.

  • KYSE-520 (Esophageal Squamous Cell Carcinoma):

    • Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

    • Subculture: Passage cells when they reach 80-90% confluency.

  • NCI-H358 (Non-Small Cell Lung Cancer):

    • Medium: RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine.

    • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

    • Subculture: Split sub-confluent cultures (70-80%) 1:3 to 1:6.

  • MIA PaCa-2 (Pancreatic Cancer):

    • Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 2.5% horse serum.

    • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

    • Subculture: Split sub-confluent cultures (70-80%) 1:3 to 1:6.

  • HT-29 (Colon Adenocarcinoma):

    • Medium: McCoy's 5A medium supplemented with 10% FBS.

    • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

    • Subculture: Split sub-confluent cultures (80-90%) 1:2 to 1:4.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

  • Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for p-ERK Inhibition

This protocol is to determine the effect of this compound on the phosphorylation of ERK, a key downstream effector of the SHP2-RAS-MAPK pathway.

Materials:

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and anti-GAPDH or β-actin (loading control).

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL reagent and an imaging system.

  • Data Analysis: Quantify band intensities and normalize p-ERK levels to total ERK and the loading control.

Cell Cycle Analysis by Flow Cytometry

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.

Materials:

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Ice-cold PBS

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add dropwise to ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers investigating the in vitro effects of the SHP2 inhibitor, this compound. By utilizing these methodologies, scientists can effectively assess the compound's impact on cell viability, confirm its mechanism of action through pathway analysis, and evaluate its effects on cell cycle progression in various cancer cell models. While this compound's clinical development has been superseded, it remains a valuable tool for preclinical research into the therapeutic targeting of the SHP2 phosphatase.

References

Application Notes: JAB-3068 in KYSE-520 Esophageal Squamous Cell Carcinoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

JAB-3068 is a potent, orally bioavailable, allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation by regulating the Ras-Raf-MEK-ERK signaling pathway.[2] Hyperactivation of this pathway is a common feature in many human cancers.[2] KYSE-520 is a human esophageal squamous cell carcinoma (ESCC) cell line, established from a moderately differentiated invasive tumor.[3] This cell line is a valuable in vitro model for studying ESCC pathogenesis and for evaluating the efficacy of novel therapeutic agents.[4] These notes provide key data and protocols for studying the effects of this compound on KYSE-520 cells.

Data Presentation: this compound Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5] The IC50 value of this compound was determined in the KYSE-520 cell line, demonstrating its potent anti-proliferative activity.

CompoundTargetCell LineAssay TypeIC50 (nM)
This compoundSHP2KYSE-520Cellular Proliferation~100
JAB-3312SHP2KYSE-520p-ERK Inhibition0.32
JAB-3312SHP2KYSE-520Cellular Proliferation3.5

Table 1: Comparison of the in vitro cellular activity of SHP2 inhibitors in the KYSE-520 cell line. Data extracted from a comparative analysis of Jacobio's first and second-generation SHP2 inhibitors.[6]

Signaling Pathway and Mechanism of Action

This compound functions by inhibiting SHP2, a key signaling node downstream of receptor tyrosine kinases (RTKs). Inhibition of SHP2 prevents the dephosphorylation of its substrates, thereby attenuating the signal transduction through the RAS-MAPK pathway, which is critical for cell proliferation and survival.[2][7]

SHP2_Inhibition_Pathway RTK Growth Factor Receptor (RTK) GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->RAS Activates JAB3068 This compound JAB3068->SHP2 Inhibits

This compound inhibits the SHP2 phosphatase, blocking RAS-MAPK signaling.

Experimental Protocols

Protocol 1: Determination of IC50 using a Tetrazolium-Based (MTT/MTS) Cell Viability Assay

This protocol outlines the steps to determine the IC50 value of this compound in adherent KYSE-520 cells. Viable cells with active metabolism convert tetrazolium salts (like MTT or MTS) into a colored formazan product, allowing for quantitative measurement of cell viability.[8]

Materials:

  • KYSE-520 cells (adherent, epithelial-like morphology)[9][3]

  • Culture Medium: 90% RPMI-1640 + 10% Fetal Bovine Serum (FBS)[9]

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS ((3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)) reagent

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Phosphate-Buffered Saline (PBS), sterile

  • Multichannel pipette and sterile tips

  • Microplate reader (absorbance at 570 nm for MTT or 490 nm for MTS)

Procedure:

  • Cell Culture Maintenance:

    • Culture KYSE-520 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.[3]

    • Passage cells every 2-3 days or when they reach 80-90% confluency. Use cells in the logarithmic growth phase for the assay.

  • Compound Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in sterile DMSO.[1]

    • Perform serial dilutions of the this compound stock solution in culture medium to create a range of working concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

  • Cell Seeding:

    • Trypsinize and count the KYSE-520 cells.

    • Adjust the cell suspension density to 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into the inner 60 wells of a 96-well plate.

    • Add 100 µL of sterile PBS or medium to the outer perimeter wells to minimize evaporation (edge effect).

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Drug Treatment:

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions (and vehicle control) to the appropriate wells in triplicate.

    • Incubate the plate for an additional 48-72 hours. The incubation time should be consistent across experiments.[10]

  • Cell Viability Measurement (MTT Assay Example):

    • Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well.[11]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate for 10 minutes on a plate shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Average the absorbance readings for each triplicate.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized cell viability (%) against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).[12]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the IC50 of this compound.

IC50_Workflow start Start: Culture KYSE-520 Cells seed 1. Seed Cells (5,000 cells/well in 96-well plate) start->seed incubate1 2. Incubate for 24h (Allow cell attachment) seed->incubate1 treat 3. Treat with this compound (Serial dilutions + Vehicle) incubate1->treat incubate2 4. Incubate for 48-72h (Drug exposure) treat->incubate2 assay 5. Add Viability Reagent (e.g., MTT or MTS) incubate2->assay read 6. Measure Absorbance (Plate Reader) assay->read analyze 7. Analyze Data (Normalize & plot dose-response curve) read->analyze end End: Determine IC50 Value analyze->end

Workflow for determining the IC50 of this compound in KYSE-520 cells.

References

JAB-3068 Protocol for Western Blot Analysis of Phosphorylated ERK (p-ERK)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Research Use Only

Introduction

JAB-3068 is a potent and orally bioavailable allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of receptor tyrosine kinases (RTKs).[2] It is a key component of the MAPK/ERK signaling pathway, where it positively regulates pathway activity.[2] Dysregulation of the SHP2-mediated MAPK/ERK pathway is implicated in various cancers, making it an attractive target for therapeutic intervention.[2]

This document provides a detailed protocol for the analysis of Extracellular Signal-Regulated Kinase (ERK) phosphorylation at Threonine 202 and Tyrosine 204 (p-ERK1/2) in cell lysates treated with this compound using Western blot. Inhibition of SHP2 by this compound is expected to lead to a dose-dependent decrease in the levels of p-ERK1/2.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the canonical MAPK/ERK signaling pathway and the point of inhibition by this compound. Growth factor binding to a receptor tyrosine kinase (RTK) leads to the recruitment and activation of SHP2. Activated SHP2 promotes the activation of the RAS-RAF-MEK-ERK cascade, ultimately resulting in the phosphorylation of ERK. This compound allosterically inhibits SHP2, thereby blocking downstream signaling and reducing the levels of p-ERK.

MAPK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK SHP2 SHP2 RTK->SHP2 Growth_Factor Growth Factor Growth_Factor->RTK Binds RAS RAS SHP2->RAS Activates This compound This compound This compound->SHP2 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylates p-ERK p-ERK (Active) ERK->p-ERK Transcription_Factors Transcription Factors p-ERK->Transcription_Factors Translocates and Activates Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blot cluster_reprobe Re-probing Seed_Cells 1. Seed Cells Serum_Starve 2. Serum Starve (Optional) Seed_Cells->Serum_Starve Treat_JAB3068 3. Treat with this compound Serum_Starve->Treat_JAB3068 Stimulate 4. Stimulate with Growth Factor (Optional) Treat_JAB3068->Stimulate Lyse_Cells 5. Lyse Cells Stimulate->Lyse_Cells Quantify_Protein 6. Quantify Protein Lyse_Cells->Quantify_Protein Prepare_Samples 7. Prepare Samples for SDS-PAGE Quantify_Protein->Prepare_Samples SDS_PAGE 8. SDS-PAGE Prepare_Samples->SDS_PAGE Transfer 9. Protein Transfer SDS_PAGE->Transfer Block 10. Blocking Transfer->Block Primary_Ab 11. Primary Antibody Incubation (p-ERK) Block->Primary_Ab Secondary_Ab 12. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect 13. Detection Secondary_Ab->Detect Strip 14. Strip Membrane Detect->Strip Re_Block 15. Re-Block Strip->Re_Block Primary_Ab_Total 16. Primary Antibody Incubation (Total ERK) Re_Block->Primary_Ab_Total Secondary_Ab_Total 17. Secondary Antibody Incubation Primary_Ab_Total->Secondary_Ab_Total Detect_Total 18. Detection Secondary_Ab_Total->Detect_Total

References

Application Notes and Protocols for JAB-3068 in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the SHP2 inhibitor JAB-3068 and its successor, JAB-3312, in preclinical xenograft mouse models. Due to the discontinuation of this compound and the availability of detailed preclinical data for the next-generation SHP2 inhibitor JAB-3312 from the same developer, Jacobio Pharmaceuticals, the following data and protocols are based on studies involving JAB-3312 as a representative example of this class of compounds. This information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of SHP2 inhibitors.

Mechanism of Action

This compound is an orally bioavailable, allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2).[1][2] SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that, when activated, promotes cell survival and proliferation primarily through the RAS-RAF-MEK-ERK signaling pathway.[1] By binding to an allosteric site, this compound stabilizes SHP2 in an inactive conformation, thereby preventing its signaling activity and inhibiting the MAPK pathway. This leads to the suppression of tumor cell growth.[1]

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS Activates SHP2 SHP2 RTK->SHP2 Recruits & Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds RAS RAS GRB2_SOS->RAS Activates SHP2->RAS Promotes activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes JAB3068 This compound JAB3068->SHP2 Inhibits

This compound Mechanism of Action

Preclinical Efficacy in Xenograft Models

Preclinical studies using the next-generation SHP2 inhibitor, JAB-3312, have demonstrated significant anti-tumor activity in various xenograft models, both as a monotherapy and in combination with other targeted agents.

Monotherapy Studies
Xenograft ModelCancer TypeTreatmentDosing ScheduleTumor Growth Inhibition (TGI)Reference
KYSE-520Esophageal Squamous Cell CarcinomaJAB-33121.0 mg/kg, PO, QD95%[3]
Combination Therapy Studies
Xenograft ModelCancer TypeCombination TreatmentDosing ScheduleOutcomeReference
NCI-H1975Non-Small Cell Lung Cancer (NSCLC)JAB-3312 + OsimertinibJAB-3312: Not specified; Osimertinib: 2.5 mg/kgSignificantly delayed tumor regrowth compared to osimertinib alone[4]
SW837Colorectal CancerJAB-3312 + Glecirasib (KRAS G12C inhibitor)Not specifiedInduced tumor regression[4]
MIA PaCa-2Pancreatic Ductal Adenocarcinoma (PDAC)JAB-3312 + GlecirasibJAB-3312: 0.5 mg/kg, PO, QD; Glecirasib: 30 mg/kg, PO, QDSynergistic anti-tumor efficacy in KRAS G12C inhibitor-resistant models[5]
NCI-H1373Non-Small Cell Lung Cancer (NSCLC)JAB-3312 + GlecirasibJAB-3312: 0.5 mg/kg, PO, QD; Glecirasib: 30 mg/kg, PO, QDSynergistic inhibition of tumor growth[5]

Experimental Protocols

The following are generalized protocols for conducting xenograft studies with SHP2 inhibitors like this compound and JAB-3312, based on published methodologies.

Cell Line-Derived Xenograft (CDX) Model Protocol
  • Cell Culture: Culture human cancer cell lines (e.g., KYSE-520 for esophageal cancer, NCI-H358 for NSCLC) in appropriate media and conditions as recommended by the supplier.

  • Animal Models: Utilize immunodeficient mice, such as nude (nu/nu) or SCID mice, aged 6-8 weeks.

  • Tumor Implantation:

    • Harvest cancer cells during their logarithmic growth phase.

    • Resuspend the cells in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel.

    • Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Initiation:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare this compound or JAB-3312 in a suitable vehicle for oral gavage (PO). A sample formulation could involve dissolving the compound in DMSO and then diluting with PEG300, Tween80, and water.

    • Administer the drug orally once daily (QD) at the specified dose (e.g., 1.0 mg/kg for JAB-3312).

    • The control group should receive the vehicle only.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

  • Pharmacodynamic Analysis:

    • To assess target engagement, a satellite group of mice can be treated with a single dose of the SHP2 inhibitor.

    • Collect tumors at various time points post-dosing (e.g., 2, 4, 8, 24 hours) and analyze for the phosphorylation levels of downstream signaling proteins like ERK (p-ERK) via Western blot.

Xenograft_Workflow cluster_setup Study Setup cluster_execution Execution cluster_analysis Analysis CellCulture 1. Cell Culture Implantation 2. Tumor Implantation (Subcutaneous) CellCulture->Implantation TumorMonitoring 3. Tumor Growth Monitoring Implantation->TumorMonitoring Randomization 4. Randomization TumorMonitoring->Randomization Treatment 5. Drug Administration (Oral Gavage) Randomization->Treatment Efficacy 6. Efficacy Evaluation (Tumor Volume & Weight) Treatment->Efficacy PD_Analysis 7. Pharmacodynamic Analysis (p-ERK) Treatment->PD_Analysis

Xenograft Study Workflow
Patient-Derived Xenograft (PDX) Model Protocol

PDX models involve the implantation of human tumor tissue directly into immunodeficient mice and can provide a more clinically relevant assessment of drug efficacy.

  • Tumor Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under IRB-approved protocols.

  • Animal Models: Use highly immunodeficient mice, such as NOD-SCID or NSG mice, to support the engraftment of human tissue.

  • Tumor Implantation:

    • Surgically implant small fragments of the patient's tumor (approximately 2-3 mm³) subcutaneously into the flank of the mice.

  • Tumor Engraftment and Expansion:

    • Monitor the mice for tumor engraftment and growth.

    • Once the initial tumors (F0 generation) reach a sufficient size (e.g., >1000 mm³), they can be serially passaged into subsequent cohorts of mice (F1, F2, etc.) for expansion.

  • Treatment Study:

    • Once a cohort of mice with established tumors of a suitable size (e.g., 150-250 mm³) is available, randomize them into treatment and control groups.

    • Follow the drug administration, monitoring, and analysis steps as outlined in the CDX protocol.

Conclusion

The SHP2 inhibitor this compound and its successor JAB-3312 have demonstrated promising anti-tumor activity in preclinical xenograft models. The provided data and protocols offer a foundation for researchers to design and conduct in vivo studies to further investigate the therapeutic potential of this class of inhibitors in various cancer types. Careful selection of appropriate xenograft models and adherence to rigorous experimental procedures are crucial for obtaining reliable and translatable results.

References

Application Notes and Protocols for In Vivo Studies with SHP2 Inhibitors: A Case Study of JAB-3068

Author: BenchChem Technical Support Team. Date: November 2025

For research use only.

Introduction

JAB-3068 is a potent and orally bioavailable allosteric inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation by mediating the RAS-MAPK signaling pathway.[1] In many cancers, this pathway is hyperactivated, making SHP2 an attractive therapeutic target.[1] this compound has been investigated in clinical trials for the treatment of advanced solid tumors.[3]

Important Note on the Developmental Status of this compound: It is important for researchers to be aware that the development of this compound has been discontinued. Jacobio Pharmaceuticals, the developer, has shifted its focus to a second-generation SHP2 inhibitor, JAB-3312, which has demonstrated a better efficacy and safety profile.[4] Therefore, these application notes should be considered as a general guide for conducting in vivo studies with SHP2 inhibitors, using the publicly available information on this compound as a representative example.

Mechanism of Action

This compound functions as an allosteric inhibitor of SHP2. By binding to a site distinct from the active site, it stabilizes SHP2 in an inactive conformation. This prevents the dephosphorylation of its target proteins, thereby inhibiting the downstream signaling of the RAS-MAPK pathway.[1] This mechanism of action has been shown to reduce cancer cell growth and modulate immune responses.[1]

Signaling Pathway

SHP2_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Activation SHP2 SHP2 RTK->SHP2 Activates SOS1 SOS1 GRB2->SOS1 Activation RAS RAS SOS1->RAS Activation RAF RAF RAS->RAF SHP2->RAS Promotes RAS Activation JAB3068 This compound JAB3068->SHP2 Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: this compound inhibits the SHP2-mediated activation of the RAS-MAPK signaling pathway.

Experimental Protocols

The following is a representative protocol for an in vivo efficacy study of a SHP2 inhibitor like this compound in a tumor xenograft model. This protocol is based on general practices for this class of compounds and is intended as a template. Researchers should optimize the specifics for their particular model and experimental goals.

Animal Models
  • Species: Immunodeficient mice (e.g., NOD-SCID or nude mice) are commonly used for xenograft studies.

  • Tumor Models: Cell line-derived xenograft (CDX) models are frequently employed. Cell lines with known mutations that activate the MAPK pathway (e.g., KRAS mutations) are suitable. For example, the KYSE-520 esophageal cancer cell line has been used in studies with other SHP2 inhibitors.

  • Procedure:

    • Culture tumor cells to the desired number.

    • Subcutaneously implant tumor cells (typically 1 x 10^6 to 10 x 10^6 cells) into the flank of each mouse.

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

Compound Formulation and Dosing
  • Formulation: this compound is orally bioavailable.[2] A common vehicle for oral administration of similar compounds consists of:

    • 0.5% (w/v) Methylcellulose

    • 0.2% (v/v) Tween 80 in sterile water

  • Dosing: The optimal dose should be determined in a dose-range finding study. Based on clinical trial information for this compound, which explored daily and twice-daily dosing, a once-daily (QD) oral gavage is a reasonable starting point for preclinical studies.[5]

  • Procedure:

    • Prepare the dosing solution fresh daily.

    • Administer the compound or vehicle control to the respective groups via oral gavage.

    • Monitor the animals daily for any signs of toxicity (e.g., weight loss, changes in behavior).

Experimental Workflow

experimental_workflow start Start cell_culture Tumor Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Animals tumor_growth->randomization treatment Treatment Initiation (this compound or Vehicle) randomization->treatment monitoring Daily Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Data Analysis and Reporting endpoint->analysis end End analysis->end

Caption: A typical workflow for an in vivo efficacy study of an orally administered anti-cancer agent.

Data Presentation

The following table presents illustrative data that one might expect from an in vivo study as described above. Note: This is not actual data for this compound, as such preclinical data is not publicly available.

Treatment GroupDosing RegimenNumber of AnimalsMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control0.5% MC, 0.2% Tween 80, QD101500 ± 2500+5
This compound25 mg/kg, QD10800 ± 15047-2
This compound50 mg/kg, QD10450 ± 10070-5
This compound100 mg/kg, QD10200 ± 5087-10

Endpoint Analysis

Upon completion of the study, the following analyses are typically performed:

  • Efficacy:

    • Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

    • Statistically compare tumor volumes between groups.

  • Tolerability:

    • Monitor and report changes in body weight.

    • Conduct histopathological analysis of major organs to assess for any treatment-related toxicities.

  • Pharmacokinetics/Pharmacodynamics (PK/PD):

    • Collect blood samples at various time points to determine the pharmacokinetic profile of the compound.

    • Collect tumor samples to assess the modulation of the target (e.g., phosphorylation of ERK) to establish a pharmacodynamic relationship.

Conclusion

While the development of this compound has been discontinued, the principles of its mechanism of action and the methodologies for its in vivo evaluation remain relevant for researchers working with other SHP2 inhibitors. The protocols and illustrative data presented here provide a framework for designing and conducting preclinical studies to assess the efficacy and tolerability of this class of targeted therapies. Researchers are encouraged to consult the literature for specific details related to their chosen models and second-generation SHP2 inhibitors.

References

Preclinical Application Notes: JAB-3068 and PD-1 Inhibitor Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

JAB-3068 is an orally bioavailable, allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2). SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) and is implicated in the RAS-MAPK signaling pathway, which is frequently hyperactivated in various cancers.[1] Beyond its role in oncogenic signaling, SHP2 is also involved in the regulation of immune responses, including the PD-1/PD-L1 checkpoint pathway.[1][2] Inhibition of SHP2 is hypothesized to have a dual anti-tumor effect: directly impeding cancer cell proliferation and enhancing anti-tumor immunity.[3] This has led to the clinical investigation of this compound in combination with PD-1 inhibitors for the treatment of advanced solid tumors.[4]

These application notes provide an overview of the preclinical rationale and methodologies for studying the combination of a SHP2 inhibitor with a PD-1 inhibitor. Due to the limited availability of published preclinical data specifically for this compound in combination with PD-1 blockade, this document leverages data from a closely related, potent, and selective SHP2 inhibitor from the same developer, JAB-3312, to illustrate the expected synergistic effects and provide detailed experimental protocols.[1][5] The data presented herein is derived from the publication "JAB-3312, a Potent Allosteric SHP2 Inhibitor That Enhances the Efficacy of RTK/RAS/MAPK and PD-1 Blockade Therapies" in Clinical Cancer Research.[1][5]

Signaling Pathway and Mechanism of Action

The combination of a SHP2 inhibitor like this compound with a PD-1 inhibitor targets two distinct but interconnected mechanisms of tumor progression and immune evasion.

SHP2_PD1_Pathway cluster_cancer Cancer Cell cluster_tcell T-Cell RTK RTK SHP2_cancer SHP2 RTK->SHP2_cancer RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation PDL1 PD-L1 PD1 PD-1 PDL1->PD1 JAB3068 This compound (SHP2 Inhibitor) JAB3068->SHP2_cancer SHP2_cancer->RAS TCR TCR Activation T-Cell Activation TCR->Activation SHP2_tcell SHP2 PD1->SHP2_tcell Inhibition Inhibition of T-Cell Function SHP2_tcell->Inhibition AntiPD1 Anti-PD-1 mAb AntiPD1->PD1 Inhibition->Activation

Figure 1: Dual mechanism of SHP2 and PD-1 inhibition.

As depicted in Figure 1, SHP2 is a key component of the PD-1 signaling cascade in T-cells.[2] Engagement of PD-1 by its ligand PD-L1 on cancer cells leads to the recruitment and activation of SHP2, which in turn dephosphorylates downstream signaling molecules of the T-cell receptor (TCR), leading to T-cell exhaustion and an impaired anti-tumor immune response. By inhibiting SHP2, this compound can potentially restore T-cell function and enhance the efficacy of PD-1 blockade. Concurrently, in cancer cells with mutations in the RTK/RAS pathway, SHP2 inhibition directly blocks the signaling cascade that drives tumor cell growth and survival.[1]

Preclinical Data (Derived from JAB-3312 Studies)

The following tables summarize key preclinical findings for the SHP2 inhibitor JAB-3312, demonstrating its potency and synergistic activity with a PD-1 inhibitor.[1][5]

In Vitro Potency of SHP2 Inhibition
Assay TypeJAB-3312 IC50 (nmol/L)
SHP2 Enzymatic Activity1.44
p-ERK Inhibition (KYSE-520 cells)0.68
p-ERK Inhibition (NCI-H358 cells)4.84
Table 1: In vitro inhibitory activity of JAB-3312. Data extracted from Kang D, et al., Clin Cancer Res, 2025.[1][5]
In Vivo Efficacy of JAB-3312 in Combination with Anti-PD-1 Antibody
Treatment GroupTumor Growth Inhibition (TGI, %)
Vehicle0
Anti-PD-1 (10 mg/kg)35
JAB-3312 (1 mg/kg)45
JAB-3312 (1 mg/kg) + Anti-PD-1 (10 mg/kg)85
Table 2: Synergistic anti-tumor effect of JAB-3312 and anti-PD-1 antibody in a syngeneic mouse model. TGI was assessed at the end of the study. Data extracted from Kang D, et al., Clin Cancer Res, 2025.[1]

Experimental Protocols

The following protocols are based on the methodologies described for the preclinical evaluation of JAB-3312 and are provided as a guide for researchers investigating this compound in similar combination studies.[1]

Protocol 1: In Vivo Syngeneic Tumor Model Study

This protocol outlines the workflow for assessing the in vivo efficacy of a SHP2 inhibitor in combination with a PD-1 inhibitor using a syngeneic mouse model, which possesses a competent immune system.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., CT26, MC38) implantation 2. Subcutaneous Tumor Implantation cell_culture->implantation randomization 3. Tumor Growth & Randomization (e.g., 100-150 mm³) implantation->randomization dosing 4. Dosing Administration - this compound (oral gavage, daily) - Anti-PD-1 mAb (IP injection, bi-weekly) randomization->dosing monitoring 5. Monitoring - Tumor Volume Measurement - Body Weight dosing->monitoring endpoint 6. Study Endpoint (e.g., Tumor volume >2000 mm³) monitoring->endpoint tme_analysis 7. TME Analysis (Flow Cytometry, IHC) endpoint->tme_analysis

Figure 2: Experimental workflow for in vivo combination study.

Materials:

  • Syngeneic mouse tumor cell line (e.g., CT26 or MC38)

  • Immunocompetent mice (e.g., BALB/c or C57BL/6)

  • This compound (or analog) formulated for oral gavage

  • Anti-mouse PD-1 antibody (or isotype control)

  • Calipers for tumor measurement

  • Standard animal housing and care facilities

Procedure:

  • Cell Culture and Implantation:

    • Culture the chosen syngeneic tumor cells under standard conditions.

    • Harvest and resuspend cells in a suitable medium (e.g., PBS).

    • Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth using caliper measurements.

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups (Vehicle, this compound alone, Anti-PD-1 alone, Combination).

  • Treatment Administration:

    • Administer this compound daily via oral gavage at the desired dose.

    • Administer the anti-PD-1 antibody via intraperitoneal (IP) injection at the specified dose and schedule (e.g., twice weekly).

  • Monitoring and Efficacy Assessment:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Continue treatment and monitoring until the study endpoint is reached (e.g., tumors exceed a certain volume, or signs of toxicity are observed).

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals and excise the tumors.

    • A portion of the tumor can be fixed for immunohistochemistry (IHC) or dissociated for flow cytometric analysis of the tumor microenvironment (TME).

Protocol 2: Tumor Microenvironment (TME) Analysis by Flow Cytometry

This protocol details the steps for analyzing the immune cell composition of tumors following treatment.

Materials:

  • Excised tumors from the in vivo study

  • Tumor dissociation kit

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Granzyme B)

  • Flow cytometer

Procedure:

  • Tumor Dissociation:

    • Mechanically and enzymatically dissociate the excised tumors into a single-cell suspension according to the manufacturer's protocol for the dissociation kit.

  • Cell Staining:

    • Count the viable cells and aliquot into tubes for staining.

    • Stain the cells with a cocktail of fluorescently labeled antibodies targeting various immune cell populations (e.g., T-cells, regulatory T-cells, cytotoxic T-cells).

  • Flow Cytometry Acquisition and Analysis:

    • Acquire the stained samples on a flow cytometer.

    • Analyze the data to quantify the proportions of different immune cell subsets within the tumor microenvironment for each treatment group.

Conclusion

The preclinical rationale for combining this compound with a PD-1 inhibitor is strong, targeting both cancer cell-intrinsic signaling and anti-tumor immunity. The data from the analogous SHP2 inhibitor, JAB-3312, demonstrates a significant synergistic effect in preclinical models.[1][5] The provided protocols offer a framework for researchers to further investigate this promising combination therapy. Further studies are warranted to delineate the precise molecular mechanisms of synergy and to identify biomarkers that may predict response to this combination therapy.

References

Application Notes and Protocols: Synergistic Anti-Tumor Effect of JAB-3068 and KRAS Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synergistic anti-tumor effects observed with the combination of a SHP2 inhibitor, JAB-3068, and a KRAS inhibitor. The core principle behind this combination therapy is to overcome adaptive resistance to KRAS inhibition, a common mechanism that limits the efficacy of KRAS inhibitors when used as monotherapy. While specific preclinical data for this compound in combination with a KRAS inhibitor is limited in publicly available resources, extensive research on the subsequent-generation SHP2 inhibitor from the same pharmaceutical family, JAB-3312, in combination with the KRAS G12C inhibitor JAB-21822 (glecirasib), provides a strong rationale and evidence for this synergistic interaction. This document will leverage the available data on the JAB-21822 and JAB-3312 combination to illustrate the principles and expected outcomes for the this compound and KRAS inhibitor pairing.

Mechanism of Synergistic Action

KRAS is a central node in the RAS/MAPK signaling pathway, which is frequently hyperactivated in various cancers due to mutations in the KRAS gene.[1] KRAS inhibitors, particularly those targeting the G12C mutation, have shown clinical promise. However, their efficacy is often hampered by the development of adaptive resistance. This resistance is frequently driven by a feedback reactivation of the MAPK pathway, mediated by receptor tyrosine kinases (RTKs).

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple RTKs.[2] By inhibiting SHP2, this compound can block this feedback loop, thereby preventing the reactivation of the MAPK pathway and restoring sensitivity to the KRAS inhibitor. This dual-targeting strategy leads to a more potent and durable anti-tumor response.

Signaling Pathway

Synergy_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Activation GRB2_SOS1 GRB2/SOS1 SHP2->GRB2_SOS1 KRAS_GDP KRAS-GDP (Inactive) GRB2_SOS1->KRAS_GDP GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->RTK Reactivation Proliferation Cell Proliferation & Survival ERK->Proliferation JAB3068 This compound JAB3068->SHP2 Inhibition KRASi KRAS Inhibitor KRASi->KRAS_GTP Inhibition

Caption: Mechanism of synergistic action between this compound and a KRAS inhibitor.

Quantitative Data Presentation

The following tables summarize the preclinical in vivo data for the combination of the KRAS G12C inhibitor JAB-21822 and the SHP2 inhibitor JAB-3312, which demonstrates the synergistic anti-tumor efficacy. This data is representative of the expected synergy with this compound. The studies were conducted in mouse xenograft and patient-derived xenograft (PDX) models of various cancers harboring the KRAS G12C mutation.

Table 1: In Vivo Efficacy in KRAS G12C Inhibitor-Resistant MIA PaCa-2 Pancreatic Cancer Xenograft Model

Treatment GroupDose (mg/kg, PO, QD)Mean Tumor Volume (mm³) at Day 16Tumor Growth Inhibition (%)
Vehicle-~12000
JAB-2182230~1000~17
JAB-33120.5~800~33
JAB-21822 + JAB-3312 30 + 0.5 ~200 ~83 (Synergistic)

Table 2: In Vivo Efficacy in KRAS G12C Inhibitor-Resistant NCI-H1373 Lung Cancer Xenograft Model

Treatment GroupDose (mg/kg, PO, QD)Mean Tumor Volume (mm³) at End of StudyTumor Growth Inhibition (%)
Vehicle->15000
JAB-2182230~1200~20
JAB-33120.5~1000~33
JAB-21822 + JAB-3312 30 + 0.5 ~300 ~80 (Synergistic)

Table 3: In Vivo Efficacy in KRAS G12C Inhibitor-Resistant CR6256 Colorectal Cancer PDX Model

Treatment GroupDose (mg/kg, PO, QD)Mean Tumor Volume (mm³) at End of StudyTumor Growth Inhibition (%)
Vehicle->12000
JAB-2182230~900~25
JAB-33120.5~800~33
JAB-21822 + JAB-3312 30 + 0.5 ~250 ~79 (Synergistic)

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the synergistic effect of this compound and a KRAS inhibitor.

In Vitro Cell Viability Assay

This protocol is designed to assess the effect of this compound and a KRAS inhibitor, alone and in combination, on the proliferation of KRAS-mutant cancer cell lines.

Materials:

  • KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (lyophilized powder)

  • KRAS inhibitor (lyophilized powder)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Protocol:

  • Cell Seeding:

    • Culture KRAS G12C mutant cells in complete growth medium.

    • Trypsinize and count the cells.

    • Seed 2,000-5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Drug Preparation:

    • Prepare 10 mM stock solutions of this compound and the KRAS inhibitor in DMSO.

    • Create a dose-response matrix by serially diluting the stock solutions in growth medium.

  • Cell Treatment:

    • Remove the medium from the wells and add the medium containing the drugs (this compound alone, KRAS inhibitor alone, and the combination).

    • Include a vehicle control (DMSO) group.

    • Incubate the plate for 72 hours.

  • Viability Assessment:

    • Equilibrate the plate to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each drug alone.

    • Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Cell_Viability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed KRAS-mutant cells in 96-well plate prepare_drugs Prepare serial dilutions of This compound & KRAS inhibitor treat_cells Treat cells with drugs (single agents & combination) prepare_drugs->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_reagent Add CellTiter-Glo® reagent incubate->add_reagent read_luminescence Measure luminescence add_reagent->read_luminescence analyze_data Calculate % viability, IC50, and Combination Index (CI) read_luminescence->analyze_data

Caption: Workflow for the in vitro cell viability assay.

Western Blot Analysis

This protocol is used to assess the effect of this compound and a KRAS inhibitor on the MAPK signaling pathway.

Materials:

  • KRAS G12C mutant cancer cell lines

  • 6-well cell culture plates

  • This compound and KRAS inhibitor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (p-ERK, total ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound, KRAS inhibitor, or the combination at specified concentrations for 2-24 hours.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

    • Compare the levels of p-ERK between treatment groups to assess pathway inhibition.

In Vivo Xenograft Studies

This protocol describes how to evaluate the in vivo efficacy of this compound and a KRAS inhibitor in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or NSG)

  • KRAS G12C mutant cancer cell line

  • Matrigel (optional)

  • This compound and KRAS inhibitor formulated for oral gavage

  • Calipers

  • Animal balance

Protocol:

  • Tumor Implantation:

    • Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth. When tumors reach a volume of 100-200 mm³, randomize mice into treatment groups (Vehicle, this compound, KRAS inhibitor, Combination).

  • Drug Administration:

    • Administer drugs daily via oral gavage at the predetermined doses.

    • Monitor animal weight and tumor volume 2-3 times per week. Tumor volume is calculated as (Length x Width²)/2.

  • Endpoint and Analysis:

    • Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

    • Calculate Tumor Growth Inhibition (TGI) for each group.

Xenograft_Workflow cluster_setup Setup cluster_treatment Treatment cluster_outcome Outcome implant_cells Implant KRAS-mutant tumor cells into mice monitor_growth Monitor tumor growth implant_cells->monitor_growth randomize Randomize mice into treatment groups monitor_growth->randomize administer_drugs Administer this compound & KRASi (single & combo) daily randomize->administer_drugs measure_tumors Measure tumor volume and body weight regularly administer_drugs->measure_tumors endpoint Endpoint: Excise tumors and weigh measure_tumors->endpoint analyze_tgi Calculate Tumor Growth Inhibition (TGI) endpoint->analyze_tgi

Caption: Workflow for in vivo xenograft studies.

References

Application Note & Protocol: Preparation of JAB-3068 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: JAB-3068 is a potent and orally bioavailable allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene.[1][2] SHP2 is a critical signaling node that regulates cell survival and proliferation through the MAPK pathway and is also involved in immune checkpoint modulation.[1][3] Accurate and consistent preparation of this compound stock solutions is paramount for achieving reproducible results in preclinical research and drug development. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.

This compound: Mechanism of Action

This compound targets and inhibits the activity of SHP2, which plays a key role in the Ras-Raf-MEK-ERK (MAPK) signaling cascade.[1] This pathway is often hyperactivated in various cancers.[1] By inhibiting SHP2, this compound prevents downstream signaling, leading to decreased growth of tumor cells.[1][4]

G cluster_pathway MAPK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK SHP2 SHP2 RTK->SHP2 activates RAS RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Response Cell Proliferation & Survival ERK->Response JAB3068 This compound JAB3068->SHP2 inhibits

Diagram 1: this compound Inhibition of the SHP2-Mediated MAPK Signaling Pathway.

Quantitative Data Summary

Proper handling and storage are crucial for maintaining the stability and activity of this compound. The following table summarizes its key physical and chemical properties.

PropertyValueSource(s)
Synonyms SHP2-IN-6, JAB3068[4][5][6]
Molecular Formula C₂₂H₂₆F₂N₆O₂S[4][5][6]
Molecular Weight 476.54 g/mol [4][5][6]
CAS Number 2169223-48-5[5][6]
Solubility in DMSO 95 - 116.67 mg/mL (199.35 - 244.83 mM)[5][6]
Appearance Solid Powder[6]
Storage (Powder) 3 years at -20°C or 2 years at 4°C[6]
Storage (Stock Solution) 1 year at -80°C or 1 month at -20°C[5][6][7]

Note: The solubility of this compound can be significantly reduced by moisture-absorbed DMSO; always use fresh, anhydrous, high-purity DMSO for stock preparation.[5][6] Ultrasonic treatment may be required to achieve maximum solubility.[6]

Experimental Protocol: Stock Solution Preparation

This protocol outlines the procedure for preparing a concentrated stock solution of this compound in DMSO.

3.1. Materials and Equipment

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Bath sonicator (recommended)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

3.2. Safety Precautions

  • Always handle this compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE to avoid skin and eye contact.

  • Consult the Material Safety Data Sheet (MSDS) for this compound before use for complete safety information.

  • DMSO is a potent solvent that can facilitate the absorption of chemicals through the skin. Exercise extreme caution.

  • Dispose of all waste according to institutional and local regulations.

3.3. Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

G cluster_prep Step 1: Preparation cluster_dissolution Step 2: Dissolution cluster_storage Step 3: Aliquoting & Storage Equilibrate Equilibrate this compound powder and DMSO to room temperature Calculate Calculate required mass of this compound and volume of DMSO Equilibrate->Calculate Weigh Accurately weigh this compound powder Calculate->Weigh Add_DMSO Add calculated volume of fresh, anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex thoroughly to dissolve. Use sonicator if needed. Add_DMSO->Dissolve Verify Ensure solution is clear and free of particulates Dissolve->Verify Aliquot Aliquot into single-use volumes in sterile cryovials Verify->Aliquot Store Store aliquots at -80°C for long-term stability Aliquot->Store

Diagram 2: Step-by-step workflow for preparing this compound stock solution.

3.4. Step-by-Step Procedure

  • Preparation: Allow the this compound powder vial and the bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Calculation: Determine the mass of this compound and the volume of DMSO required to achieve the desired stock concentration.

    • Formula: Mass (g) = Desired Concentration (mol/L) × Desired Volume (L) × Molecular Weight ( g/mol )

    • Example for a 10 mM stock solution in 1 mL:

      • Mass (mg) = 10 mmol/L × 0.001 L × 476.54 g/mol × 1000 mg/g

      • Mass (mg) = 4.7654 mg

  • Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance.

  • Dissolving: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear.

  • Sonication (If Necessary): If particulates remain, place the vial in a bath sonicator for 5-10 minutes or until the solution is clear. Gentle warming (to 37°C) can also aid dissolution.[6]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile, labeled cryovials.[5][6]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[5][6][7]

Stock Solution Preparation Table

For convenience, the table below provides the required mass of this compound for preparing stock solutions of common concentrations and volumes.

Desired Final ConcentrationMass for 1 mL StockMass for 5 mL StockMass for 10 mL Stock
1 mM 0.48 mg2.38 mg4.77 mg
5 mM 2.38 mg11.91 mg23.83 mg
10 mM 4.77 mg23.83 mg47.65 mg
25 mM 11.91 mg59.57 mg119.14 mg
50 mM 23.83 mg119.14 mg238.27 mg
100 mM 47.65 mg238.27 mg476.54 mg

Calculations are based on a Molecular Weight of 476.54 g/mol .[4][5][6]

Conclusion

This application note provides a comprehensive protocol for the preparation of this compound stock solutions in DMSO. Adherence to these guidelines, particularly the use of fresh, anhydrous DMSO and proper aliquoting and storage procedures, is essential for ensuring the integrity of the compound and the validity of experimental outcomes.[5][6] Always refer to the most current safety data sheet before handling the compound.

References

Troubleshooting & Optimization

JAB-3068 Technical Support Center: Troubleshooting Aqueous Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility challenges with the SHP2 inhibitor, JAB-3068, in aqueous buffers. The following information is designed to help you troubleshoot and optimize your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A: this compound is a hydrophobic compound with poor solubility in aqueous solutions. It is generally considered insoluble in water and ethanol. However, it is highly soluble in dimethyl sulfoxide (DMSO).[1]

Q2: Why is my this compound precipitating when I dilute my DMSO stock in aqueous buffer?

A: This is a common issue for hydrophobic compounds like this compound. When a concentrated DMSO stock solution is diluted into an aqueous buffer, the compound may crash out of solution as the solvent environment becomes less favorable. This is due to the significant difference in polarity between DMSO and water.

Q3: Are there any pre-formulated solutions of this compound available?

A: While pre-formulated solutions are not typically sold, a formulation for in vivo studies has been described, which can be adapted for in vitro experiments. This formulation consists of DMSO, PEG300, Tween-80, and an aqueous component.[1]

Q4: What is the pKa of this compound and how does pH affect its solubility?

A: The exact pKa of this compound is not publicly available. However, this compound contains a pyrazine ring, which is weakly basic.[2] Generally, the solubility of weakly basic compounds increases in acidic conditions due to protonation of the nitrogen atoms, which enhances their interaction with polar solvents like water. Therefore, adjusting the pH of your aqueous buffer to be more acidic may improve the solubility of this compound.

Q5: Can I use sonication or vortexing to dissolve this compound in my buffer?

A: While mechanical methods like sonication and vortexing can aid in the initial dispersion of the compound, they may not be sufficient to overcome the inherent low solubility of this compound in aqueous buffers and may only create a temporary suspension. For sustained solubility, the use of co-solvents or other solubilizing agents is recommended.

Troubleshooting Guide

If you are experiencing issues with this compound solubility in your aqueous buffer, please refer to the following troubleshooting steps and experimental protocols.

Initial Observation: Precipitate Formation Upon Dilution

If you observe precipitation when diluting your this compound DMSO stock into your experimental buffer, consider the following strategies:

Troubleshooting Workflow

G start Precipitation Observed step1 Decrease Final DMSO Concentration start->step1 step2 Introduce Co-solvents (e.g., PEG300) step1->step2 Precipitation persists end Clear Solution Achieved step1->end Issue resolved step3 Add a Surfactant (e.g., Tween-80) step2->step3 Precipitation persists step2->end Issue resolved step4 Adjust Buffer pH step3->step4 Precipitation persists step3->end Issue resolved step4->end Issue resolved

Caption: A stepwise workflow for troubleshooting this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a Solubilized this compound Working Solution

This protocol is adapted from a known formulation and is a good starting point for achieving a stable solution of this compound in a primarily aqueous environment.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Desired aqueous buffer (e.g., PBS, Tris-HCl)

Procedure:

  • Prepare a Concentrated Stock Solution: Dissolve this compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Ensure the powder is completely dissolved.

  • Introduce Co-solvent: In a separate tube, add the required volume of your this compound DMSO stock to PEG300. Mix thoroughly until the solution is clear. A recommended starting ratio is 1 part DMSO stock to 8 parts PEG300.

  • Add Surfactant: To the DMSO/PEG300 mixture, add Tween-80. A common starting point is 1 part Tween-80 to the initial volume of DMSO stock. Mix until the solution is clear.

  • Final Dilution: Slowly add the aqueous buffer to the mixture while vortexing gently. Add the buffer in small aliquots to avoid shocking the solution and causing precipitation.

Example for a 1 mL final solution:

  • Start with 50 µL of a 47 mg/mL this compound stock in DMSO.

  • Add to 400 µL of PEG300 and mix.

  • Add 50 µL of Tween-80 and mix.

  • Slowly add 500 µL of your aqueous buffer to reach a final volume of 1 mL.

Protocol 2: pH Adjustment for Improved Solubility

As this compound is a weak base, lowering the pH of the aqueous buffer can improve its solubility.

Materials:

  • This compound DMSO stock solution

  • Aqueous buffer of choice (e.g., 50 mM Tris-HCl)

  • 1 M HCl and 1 M NaOH for pH adjustment

Procedure:

  • Prepare Buffer Series: Prepare your chosen aqueous buffer at a range of pH values (e.g., pH 5.0, 6.0, 7.0, and 7.4).

  • Test Dilutions: In small, separate volumes of each pH-adjusted buffer, add a small amount of your this compound DMSO stock to your desired final concentration.

  • Observe Solubility: Visually inspect each solution for precipitation immediately after dilution and after a short incubation period (e.g., 30 minutes) at your experimental temperature.

  • Select Optimal pH: Choose the lowest pH that maintains the solubility of this compound at the desired concentration without compromising your experimental system.

Quantitative Data Summary

While specific solubility data for this compound in various aqueous buffers is not widely published, the following table summarizes the known qualitative and quantitative information.

Solvent/ComponentSolubility/ConcentrationReference
WaterInsoluble[1]
EthanolInsoluble[1]
DMSO95 mg/mL (199.35 mM)[1]
Formulation Example
DMSO5% (v/v)[1]
PEG30040% (v/v)[1]
Tween-805% (v/v)[1]
Aqueous Buffer50% (v/v)[1]

This compound and the SHP2 Signaling Pathway

This compound is a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS-MAPK pathway, which is frequently hyperactivated in cancer.[3]

SHP2 Signaling Pathway Overview

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription SHP2->RAS Promotes GDP-GTP exchange JAB3068 This compound JAB3068->SHP2 Inhibits

Caption: this compound inhibits SHP2, blocking the RAS-MAPK signaling cascade.

References

improving JAB-3068 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues with the SHP2 inhibitor, JAB-3068, in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and orally bioavailable allosteric inhibitor of Shp2 (Src homology region 2 domain-containing phosphatase).[1][2] Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, proliferation, and differentiation by modulating several signaling pathways, including the RAS-MAPK pathway.[2][3] By inhibiting Shp2, this compound can block downstream signaling, leading to anti-tumor activity.[2][3]

Q2: I observed a precipitate after adding this compound to my cell culture medium. What are the common causes?

Precipitation of small molecules like this compound in aqueous solutions such as cell culture media is a frequent challenge. The primary reasons include:

  • Low Aqueous Solubility: this compound is known to be insoluble in water and ethanol.[4]

  • High Final Concentration: The desired concentration in your experiment may exceed the solubility limit of this compound in the cell culture medium.

  • "Solvent Shock": Rapidly diluting a concentrated stock solution (typically in DMSO) into the aqueous cell culture medium can cause the compound to crash out of solution.

  • Improper Dissolution: The initial dissolution of this compound in the stock solvent may be incomplete.

  • Media Components: Interactions with salts, proteins, and other components in the culture medium can affect the solubility of the compound.

  • pH of the Medium: The pH of the cell culture medium (typically 7.2-7.4) can influence the solubility of this compound.

  • Temperature: Temperature fluctuations can also impact solubility.

Q3: What are the consequences of this compound precipitation in my experiments?

Precipitation of this compound can lead to several experimental issues:

  • Inaccurate Dosing: The actual concentration of soluble, active this compound will be lower than intended, leading to unreliable and difficult-to-interpret results.

  • Cellular Toxicity: The precipitate particles themselves can be cytotoxic to cells, independent of the pharmacological effects of this compound.

  • Assay Interference: Precipitates can interfere with various assays, particularly those involving light absorbance, fluorescence, or microscopy.

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.

Step 1: Review Your Stock Solution Preparation

Question: How are you preparing your this compound stock solution?

Guidance:

  • Use the Right Solvent: this compound is soluble in DMSO at 95 mg/mL (199.35 mM).[4] Ensure you are using high-quality, anhydrous DMSO, as moisture can reduce solubility.[4]

  • Ensure Complete Dissolution: Vortex or gently warm the solution to ensure the compound is fully dissolved. Visually inspect the solution for any undissolved particles before use.

  • Proper Storage: Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[5] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Step 2: Optimize the Dilution Procedure

Question: How are you diluting your this compound stock solution into the cell culture media?

Guidance:

  • Avoid Direct Dilution: Do not add the concentrated DMSO stock directly to the full volume of your cell culture medium. This can cause "solvent shock" and immediate precipitation.

  • Perform Serial Dilutions: A best practice is to perform an intermediate dilution step. First, dilute the DMSO stock solution in a small volume of serum-free medium or PBS. Gently mix this intermediate dilution, and then add it to your final volume of complete medium.

  • Gradual Addition: Add the intermediate dilution dropwise to the final volume of media while gently swirling to ensure even and rapid dispersion.

Step 3: Assess the Final Concentration of this compound

Question: What is the final concentration of this compound in your experiment?

Guidance:

  • Determine the Solubility Limit: The effective concentration of this compound may be lower than its precipitation threshold in your specific cell culture medium. It is recommended to perform a solubility test to determine the maximum soluble concentration.

  • Dose-Response Experiment: Conduct a dose-response experiment to identify the highest concentration of this compound that remains in solution and still elicits the desired biological effect.

Step 4: Evaluate Cell Culture Conditions

Question: Have you considered the impact of your cell culture media and conditions?

Guidance:

  • Media Composition: Be aware that different media formulations (e.g., DMEM, RPMI-1640) have varying compositions of salts and other components that can influence the solubility of this compound.

  • Serum Concentration: The presence of serum can sometimes aid in the solubilization of hydrophobic compounds. If you are working in low-serum or serum-free conditions, you may be more likely to encounter solubility issues.

  • pH of Media: Ensure the pH of your cell culture medium is within the optimal range (typically 7.2-7.4).

  • Temperature: Pre-warm your cell culture medium to 37°C before adding the this compound solution.

Data Presentation

Table 1: this compound Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₂H₂₆F₂N₆O₂S[6]
Molecular Weight476.54 g/mol [1]
AppearanceSolidN/A

Table 2: this compound Solubility

SolventSolubilitySource
DMSO95 mg/mL (199.35 mM)[4]
WaterInsoluble[4]
EthanolInsoluble[4]

Table 3: Recommended Storage Conditions for this compound Stock Solution (in DMSO)

TemperatureDurationSource
-20°C1 month[5]
-80°C6 months[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight = 476.54 g/mol ).

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous, sterile DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube at 37°C or sonicate for short intervals.

  • Visually inspect the solution to ensure there is no undissolved material.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture media (with serum, if applicable)

  • Sterile conical tubes

Procedure (for a final concentration of 10 µM):

  • Calculate the volume of 10 mM this compound stock solution needed for your final volume of media (e.g., for 10 mL of media, you will need 10 µL of 10 mM this compound).

  • In a sterile conical tube, add the required volume of this compound stock solution to a small volume of the complete media (e.g., 1 mL).

  • Gently pipette up and down or vortex briefly to mix. This creates an intermediate dilution.

  • Add the remaining volume of your complete media to the conical tube containing the intermediate dilution.

  • Invert the tube several times to ensure thorough mixing.

  • Visually inspect the media for any signs of precipitation before adding it to your cells.

Protocol 3: Assessing the Stability of this compound in Cell Culture Media

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Sterile tubes or plates

  • Incubator (37°C, 5% CO₂)

  • Analytical method for quantifying this compound (e.g., HPLC, LC-MS)

Procedure:

  • Prepare a solution of this compound in the cell culture medium at the desired final concentration.

  • Also prepare a control sample of this compound in a solvent where it is known to be stable (e.g., DMSO).

  • Incubate the samples under standard cell culture conditions (37°C, 5% CO₂).

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of each sample.

  • Analyze the concentration of this compound in each aliquot using a validated analytical method.

  • Compare the concentration of this compound at each time point to the initial concentration (time 0) to determine the stability of the compound in the cell culture medium over time.

Visualizations

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 activates GrowthFactor Growth Factor GrowthFactor->RTK SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2->Ras promotes activation JAB3068 This compound JAB3068->SHP2 inhibits

Caption: this compound inhibits the SHP2 signaling pathway.

Troubleshooting_Workflow Start Precipitation Observed CheckStock Step 1: Review Stock Solution Prep Start->CheckStock OptimizeDilution Step 2: Optimize Dilution Procedure CheckStock->OptimizeDilution If stock is correct AssessConcentration Step 3: Assess Final Concentration OptimizeDilution->AssessConcentration If dilution is optimized EvaluateConditions Step 4: Evaluate Cell Culture Conditions AssessConcentration->EvaluateConditions If concentration is appropriate Resolved Issue Resolved EvaluateConditions->Resolved If conditions are optimal

Caption: Troubleshooting workflow for this compound precipitation.

References

JAB-3068 off-target effects in cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SHP2 inhibitor, JAB-3068. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, orally bioavailable, allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2).[1][2] By binding to a non-catalytic "tunnel" site, this compound stabilizes SHP2 in an inactive conformation.[3][4] This prevents SHP2 from mediating signaling downstream of receptor tyrosine kinases (RTKs), primarily leading to the inhibition of the Ras-Raf-MEK-ERK (MAPK) signaling pathway.[5][6][7]

Q2: What is the most well-characterized off-target effect of this compound and other allosteric SHP2 inhibitors?

A2: A significant off-target effect of this compound and other similar allosteric SHP2 inhibitors is the inhibition of autophagy.[3][8] This occurs in a SHP2-independent manner and is attributed to the accumulation of these compounds in lysosomes.[3][8]

Q3: How does the off-target autophagy inhibition contribute to the anti-cancer activity of this compound?

A3: The inhibition of autophagy can contribute to the anti-tumor activity of this compound.[8] By blocking the late stage of autophagy, the drug can enhance cancer cell death, particularly in combination with the on-target inhibition of the MAPK pathway.[8] This dual mechanism can help overcome adaptive resistance to MAPK pathway inhibitors.[8]

Q4: Are there other potential off-target effects reported for SHP2 inhibitors?

A4: While a comprehensive off-target profile for this compound is not publicly available, studies on other SHP2 inhibitors, particularly active-site inhibitors, have reported off-target effects on protein-tyrosine kinases such as the platelet-derived growth factor receptor β (PDGFRβ).[9][10][11] It is crucial to consider the possibility of such off-target activities when interpreting experimental results.

Q5: Has the clinical development of this compound been continued?

A5: No, the development of this compound has been discontinued. Jacobio Pharmaceuticals has prioritized a second-generation SHP2 inhibitor, JAB-3312, which has demonstrated a better efficacy and safety profile.

Troubleshooting Guides

Problem 1: Unexpectedly high levels of cytotoxicity observed in cancer cell lines at concentrations that minimally affect MAPK signaling.

  • Possible Cause: This could be due to the off-target inhibition of autophagy by this compound.[3][8] Autophagy is a critical survival mechanism for cancer cells, and its inhibition can lead to cell death independent of MAPK pathway suppression.

  • Troubleshooting Steps:

    • Assess Autophagy Flux: Monitor the levels of autophagy markers such as LC3-II and p62/SQSTM1 by Western blotting. An accumulation of LC3-II and p62 is indicative of autophagy inhibition.

    • Rescue Experiment: To confirm that the cytotoxicity is due to autophagy inhibition, attempt to rescue the cells by overexpressing key autophagy-related genes (e.g., ATG5, ATG7) or by using autophagy-inducing agents (note: this can be complex and may have confounding effects).

    • Compare with other SHP2 inhibitors: If possible, compare the cytotoxic effects of this compound with other SHP2 inhibitors that have different off-target autophagy inhibition potencies.

Problem 2: Discrepancy between in vitro enzymatic activity and cellular potency.

  • Possible Cause: this compound is an allosteric inhibitor, and its mechanism of action within a cellular context can be influenced by factors not present in a purified enzyme assay. Furthermore, off-target effects like autophagy inhibition can contribute to the overall cellular phenotype.[3][8]

  • Troubleshooting Steps:

    • Cellular Target Engagement Assay: Perform a cellular thermal shift assay (CETSA) to confirm that this compound is binding to SHP2 within the cell.

    • Dose-Response Analysis of On-target vs. Off-target Effects: Conduct parallel dose-response experiments to measure the inhibition of ERK phosphorylation (on-target) and the accumulation of LC3-II (off-target). This will help to determine the concentration range at which each effect becomes prominent.

Data Presentation

Table 1: On-Target vs. Off-Target Potency of this compound and Other SHP2 Allosteric Inhibitors

CompoundOn-Target: p-ERK Inhibition EC50 (nM)Off-Target: Autophagy Inhibition EC50 (µM)
This compound ~209.8
SHP09948310.6
TNO155~2094.3
RMC-4550~2030.2
IACS-13909~201.4

Data extracted from a study by Geltzeiler et al., 2024.[3]

Experimental Protocols

1. Western Blot Analysis for Autophagy Markers (LC3 and p62)

  • Objective: To assess the inhibition of autophagic flux by monitoring the levels of LC3-II and p62.

  • Methodology:

    • Cell Treatment: Plate cancer cells and treat with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a positive control for autophagy inhibition (e.g., Bafilomycin A1 or Chloroquine) and a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting:

      • Load equal amounts of protein onto an SDS-PAGE gel.

      • Transfer proteins to a PVDF membrane.

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

      • Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

      • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Data Analysis: Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 indicate inhibition of autophagy.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Objective: To confirm the binding of this compound to SHP2 in a cellular environment.

  • Methodology:

    • Cell Treatment: Treat intact cells with this compound or a vehicle control.

    • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

    • Cell Lysis: Lyse the cells by freeze-thaw cycles.

    • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble protein fraction from the aggregated proteins.

    • Protein Detection: Analyze the amount of soluble SHP2 remaining at each temperature by Western blotting or ELISA.

    • Data Analysis: The binding of this compound to SHP2 is expected to increase its thermal stability, resulting in a shift of the melting curve to higher temperatures compared to the vehicle-treated control.

Mandatory Visualization

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 Recruits SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS Activates SHP2->RAS Promotes Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription JAB3068 This compound JAB3068->SHP2 Inhibits

Caption: On-target effect of this compound on the SHP2-MAPK signaling pathway.

Autophagy_Inhibition_Workflow start Cancer Cell Culture treatment Treat with this compound (Dose-Response) start->treatment controls Include Vehicle (DMSO) and Positive Control (Baf A1) start->controls lysis Cell Lysis and Protein Quantification treatment->lysis controls->lysis western Western Blot for LC3-I/II and p62 lysis->western analysis Quantify Band Intensities (LC3-II/LC3-I ratio, p62 levels) western->analysis conclusion Increased LC3-II and p62 indicates Autophagy Inhibition analysis->conclusion

Caption: Experimental workflow for assessing off-target autophagy inhibition.

References

Technical Support Center: Troubleshooting Inconsistent Results with JAB-3068

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the SHP2 inhibitor, JAB-3068.

Important Notice Regarding this compound

Before proceeding, researchers should be aware that Jacobio Pharmaceuticals has discontinued the development of this compound.[1] Clinical data indicated that a second-generation SHP2 inhibitor, JAB-3312, demonstrates better efficacy and safety. This may be a critical factor to consider when planning or troubleshooting experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable, allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2).[2] SHP2 is a protein tyrosine phosphatase that plays a crucial role in the Ras-Raf-MEK-ERK signaling pathway, which is often hyperactivated in cancer.[2] By binding to an allosteric site, this compound stabilizes SHP2 in an inactive conformation, thereby preventing its signaling activity and inhibiting the growth of cancer cells dependent on this pathway.[2]

Q2: What are the reported IC50 values for this compound?

A2: The reported IC50 values for this compound can vary depending on the experimental system. It is crucial to determine the IC50 in your specific cell line and assay conditions.

TargetAssay TypeReported IC50
SHP2Enzymatic Assay25.8 nM[3]
KYSE-520 cellsProliferation Assay2.17 µM[3]

Q3: How should I prepare and store this compound?

A3: this compound is soluble in DMSO.[4] For cell culture experiments, prepare a concentrated stock solution in DMSO and store it at -20°C or -80°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.1%) and consistent across all treatments, including vehicle controls, to avoid solvent-induced toxicity.

Troubleshooting Inconsistent Results

Inconsistent results with this compound can arise from various factors, from experimental design to the inherent biology of your system. This guide provides a structured approach to identifying and resolving these issues.

Diagram: Troubleshooting Workflow for Inconsistent this compound Results

G cluster_compound Compound-Related Issues cluster_cell_line Cell Line-Related Issues cluster_assay Assay-Related Issues start Inconsistent Results Observed check_compound Verify Compound Integrity & Handling start->check_compound check_cell_line Assess Cell Line Characteristics check_compound->check_cell_line Compound OK solubility Solubility/Precipitation? check_compound->solubility storage Proper Storage? check_compound->storage dilution Accurate Dilutions? check_compound->dilution check_assay Review Assay Protocol & Parameters check_cell_line->check_assay Cell Line OK passage Consistent Passage Number? check_cell_line->passage confluency Consistent Confluency at Treatment? check_cell_line->confluency shp2_status SHP2 Expression/Mutation Status? check_cell_line->shp2_status troubleshoot_resistance Investigate Potential Resistance check_assay->troubleshoot_resistance Assay OK incubation_time Consistent Incubation Time? check_assay->incubation_time serum Consistent Serum Concentration? check_assay->serum edge_effects Edge Effects in Plates? check_assay->edge_effects re_evaluate Re-evaluate Experimental Approach troubleshoot_resistance->re_evaluate Resistance Mechanisms Identified

Caption: A logical workflow to diagnose inconsistent experimental results with this compound.

Problem 1: High Variability in Cell Viability (IC50) Assays
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a single-cell suspension before plating. Use a consistent cell number and seeding density across all plates and experiments.[5]
Variable Incubation Time Maintain a consistent incubation time with this compound for all experiments. Longer incubation times can lead to lower IC50 values.[5]
Edge Effects in Multi-well Plates To minimize evaporation from outer wells, fill them with sterile PBS or media without cells.[5]
Serum Protein Binding The concentration of serum in your culture medium can affect the bioavailability of this compound. Use a consistent serum percentage for all assays. Consider serum-starving cells prior to treatment if appropriate for your model.
Compound Precipitation Visually inspect the media for any signs of compound precipitation after dilution from the DMSO stock. If precipitation occurs, you may need to adjust your dilution scheme or use a lower top concentration.
Problem 2: Weak or No Effect in Western Blot Analysis of p-ERK

A primary readout for SHP2 inhibition is a decrease in the phosphorylation of downstream targets like ERK.

Potential Cause Troubleshooting Steps
Suboptimal Treatment Time The effect of this compound on p-ERK levels can be transient. Perform a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to determine the optimal time point for observing maximal inhibition.
Insufficient this compound Concentration The effective concentration in a Western blot experiment may be different from a long-term viability assay. Perform a dose-response experiment to find the optimal concentration for inhibiting p-ERK.
Cell Line Resistance Your cell line may have intrinsic or acquired resistance to SHP2 inhibition (see Problem 3).
General Western Blotting Issues Ensure proper protein transfer, antibody dilutions, and blocking conditions. Use a positive control (e.g., a cell line known to be sensitive to SHP2 inhibition) and a loading control.
Problem 3: Complete Lack of Response or Acquired Resistance
Potential Cause Troubleshooting Steps
SHP2 Mutation Status Allosteric inhibitors like this compound that stabilize the inactive conformation of SHP2 may be ineffective against certain oncogenic SHP2 mutants that are locked in an active state. Sequence the PTPN11 gene in your cell line to check for such mutations.
Activation of Bypass Pathways Cells can develop resistance to SHP2 inhibitors by upregulating parallel signaling pathways that can reactivate ERK or other survival signals.
Discontinuation of this compound As mentioned, this compound is a first-generation inhibitor with potentially lower efficacy and a different safety profile compared to the newer JAB-3312. Consider if using a more potent, second-generation SHP2 inhibitor is more appropriate for your research goals.

Diagram: SHP2 Signaling and this compound Inhibition

G RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Activation SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active RAS RAS SHP2_active->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation JAB3068 This compound JAB3068->SHP2_inactive Stabilizes inactive state

References

JAB-3068 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JAB-3068, a potent, orally bioavailable, allosteric inhibitor of SHP2.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule, orally bioavailable, allosteric inhibitor of Shp2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase.[1] SHP2 is a critical component of the RAS-RAF-MEK-ERK (MAPK) signaling pathway, which is frequently hyperactivated in various cancers.[1] this compound binds to a unique allosteric pocket on SHP2, stabilizing it in an inactive conformation. This prevents its interaction with upstream signaling molecules, thereby inhibiting downstream MAPK signaling and suppressing tumor cell proliferation and survival.[3]

Q2: In which cancer types or cellular contexts is this compound expected to be most effective?

A2: this compound is expected to be most effective in tumors that are dependent on hyperactivated RAS/MAPK signaling. This includes cancers with specific mutations in genes like KRAS, BRAF, and receptor tyrosine kinases (RTKs) such as EGFR.[4][5] SHP2 inhibitors like this compound can also be used to overcome adaptive resistance to other targeted therapies that inhibit the MAPK pathway.[4][5]

Q3: What are the known IC50 values for this compound?

A3: The inhibitory potency of this compound has been characterized in various assays. The following table summarizes the reported IC50 values.

Assay TypeTargetCell LineIC50 ValueReference
Enzymatic AssaySHP2-25.8 nM[6]
Proliferation Assay-KYSE-5202.17 µM[6]

Q4: How should I prepare and store this compound for in vitro and in vivo experiments?

A4: For in vitro experiments, this compound can be dissolved in fresh DMSO to prepare a stock solution. For in vivo studies, specific formulations are required. One example formulation involves a mixture of DMSO, PEG300, Tween80, and ddH2O. Another option for oral administration is a suspension in corn oil. It is crucial to use the mixed solutions immediately for optimal results.[7] Always refer to the manufacturer's datasheet for specific solubility and stability information.

Troubleshooting Guide

Problem 1: I am not observing the expected decrease in phosphorylated ERK (p-ERK) levels after treating cells with this compound.

  • Possible Cause 1: Suboptimal drug concentration or treatment time.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. IC50 values can vary significantly between cell lines.

  • Possible Cause 2: Poor cell permeability or drug instability.

    • Solution: Ensure that the this compound stock solution is properly prepared in a suitable solvent like DMSO and has not undergone multiple freeze-thaw cycles.[7] Confirm the cellular uptake of the compound if possible.

  • Possible Cause 3: Issues with Western blot protocol.

    • Solution: Optimize your Western blot protocol. Ensure complete protein transfer, use appropriate blocking buffers (e.g., 5% BSA in TBST for phospho-antibodies), and incubate with primary antibodies overnight at 4°C.[8][9] Always probe for total ERK on the same membrane after stripping to normalize for protein loading.[8][9]

  • Possible Cause 4: Resistance mechanisms.

    • Solution: The cell line may have intrinsic or acquired resistance to SHP2 inhibition. This could be due to mutations in SHP2 itself that prevent allosteric inhibition or activation of bypass signaling pathways.[3][4] Consider sequencing the PTPN11 gene (which encodes SHP2) and evaluating the activation status of parallel pathways like PI3K/AKT.

Problem 2: I am observing high variability in my cell viability/proliferation assay results.

  • Possible Cause 1: Inconsistent cell seeding.

    • Solution: Ensure a homogenous single-cell suspension before seeding and use a consistent number of cells per well.[10]

  • Possible Cause 2: Edge effects in multi-well plates.

    • Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS.

  • Possible Cause 3: this compound precipitation.

    • Solution: Visually inspect the culture medium for any signs of drug precipitation after adding this compound. Ensure the final DMSO concentration is not toxic to the cells (typically <0.5%).

  • Possible Cause 4: Off-target effects.

    • Solution: Be aware that some SHP2 allosteric inhibitors have been reported to have off-target effects, such as inhibiting autophagy by accumulating in lysosomes.[11][12] This can contribute to cytotoxicity in a SHP2-independent manner. Consider using a structurally different SHP2 inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition.

Problem 3: My in vivo xenograft study with this compound is not showing significant tumor growth inhibition.

  • Possible Cause 1: Suboptimal dosing or administration route.

    • Solution: this compound is orally bioavailable.[1] However, the dosing regimen (dose and frequency) may need to be optimized for your specific tumor model. Refer to preclinical studies for guidance on effective doses. Fasting protocols may also be necessary for consistent absorption.[13][14]

  • Possible Cause 2: Pharmacokinetic/pharmacodynamic (PK/PD) issues.

    • Solution: If possible, perform PK/PD studies to correlate drug exposure in the plasma and tumor with the inhibition of p-ERK in tumor tissue. This will help determine if the drug is reaching the target at sufficient concentrations.

  • Possible Cause 3: Tumor model is not dependent on SHP2 signaling.

    • Solution: Confirm that your chosen xenograft model is driven by a signaling pathway that is sensitive to SHP2 inhibition. This can be done by analyzing the mutational status of key oncogenes and performing in vitro sensitivity testing before starting the in vivo study.

Experimental Protocols

Protocol 1: Western Blot for p-ERK and Total ERK

This protocol is for assessing the inhibition of the MAPK pathway by this compound.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time.

    • If required, stimulate the ERK pathway with a growth factor (e.g., EGF) for a short period before lysis.[8]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

    • Scrape the cells and collect the lysate.

    • Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins on a 4-12% SDS-PAGE gel.[15]

    • Transfer proteins to a PVDF or nitrocellulose membrane.[8]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., at 1:1000 dilution) overnight at 4°C.[8]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection and Re-probing:

    • Detect the chemiluminescent signal using an imaging system.[8]

    • Strip the membrane using a mild stripping buffer.[9]

    • Re-probe the membrane with an antibody against total ERK1/2 to normalize for protein loading.[8][9]

Protocol 2: Cell Viability Assay (CCK-8)

This protocol is for assessing the effect of this compound on cell viability.[10]

  • Cell Seeding:

    • Seed 1.5 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL.[10]

  • Treatment:

    • Treat cells with a serial dilution of this compound or vehicle control for 24, 48, or 72 hours.[10]

  • Assay:

    • Add 10 µL of CCK-8 reagent to each well.[10]

    • Incubate the plate for 4 hours at 37°C.[10]

  • Measurement:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 P SHP2 SHP2 RTK->SHP2 P SOS1 SOS1 Grb2->SOS1 Ras Ras SOS1->Ras GTP exchange SHP2->Ras activates JAB3068 This compound JAB3068->SHP2 inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: this compound inhibits the SHP2-mediated activation of the RAS/MAPK pathway.

Experimental_Workflow_pERK_Western_Blot start Start cell_seeding Seed Cells (6-well plate) start->cell_seeding treatment Treat with this compound / Vehicle cell_seeding->treatment lysis Cell Lysis (RIPA buffer) treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (p-ERK, Total ERK) transfer->probing detection Signal Detection probing->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: Workflow for assessing p-ERK levels by Western blot after this compound treatment.

References

preventing JAB-3068 precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JAB-3068, a potent and orally bioavailable allosteric inhibitor of SHP2.[1][2] This resource is designed for researchers, scientists, and drug development professionals, providing essential information to ensure the successful handling and use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, such as the precipitation of this compound in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, orally bioavailable small molecule inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2).[3][4] It functions as an allosteric inhibitor, binding to a site at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains. This stabilizes SHP2 in an auto-inhibited conformation, preventing its signaling activity.[5][6][] By inhibiting SHP2, this compound blocks the RAS-MAPK signaling pathway, which is often hyperactivated in cancer, thereby preventing the growth of tumor cells that depend on SHP2 signaling.[3][4]

Q2: What are the primary applications of this compound in research?

A2: this compound is primarily used in cancer research to study the role of SHP2 in various malignancies. It is utilized in in vitro and in vivo models to investigate the effects of SHP2 inhibition on cancer cell proliferation, survival, and differentiation.[3] Additionally, because SHP2 is involved in immune checkpoint modulation, this compound is used to explore enhancements of anti-tumor immune responses, sometimes in combination with other immunotherapies like PD-1/PD-L1 antibodies.[1]

Q3: What are the solubility properties of this compound?

A3: The solubility of this compound is a critical factor in its experimental use. It is highly soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.[1] It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can significantly reduce the solubility of this compound.[1]

This compound Solubility Data

SolventSolubilityConcentration (mM)Notes
DMSO95 mg/mL199.35 mMUse fresh, anhydrous DMSO. Moisture can reduce solubility.[1]
WaterInsoluble-
EthanolInsoluble-

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the recommended procedure for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, high-purity dimethyl sulfoxide (DMSO)

  • Sterile, polypropylene microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Preparation: In a sterile environment, weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, dissolve 4.77 mg of this compound in 1 mL of DMSO).

  • Mixing: Cap the tube tightly and vortex vigorously for 2-5 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • Sonication (Optional): If the compound does not fully dissolve with vortexing, sonicate the solution for 10-15 minutes in a water bath sonicator.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can promote precipitation and degradation, aliquot the stock solution into single-use volumes in sterile polypropylene tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[1]

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound, particularly when diluting a DMSO stock solution into an aqueous medium, is a common issue. This guide provides solutions to prevent and address this problem.

Q4: My this compound precipitated after I diluted my DMSO stock solution into my aqueous cell culture medium. What should I do?

A4: This is a common occurrence due to the low aqueous solubility of this compound. Here are several steps you can take to prevent this:

  • Use Fresh, Anhydrous DMSO: Moisture in DMSO can significantly lower the solubility of this compound.[1] Always use a fresh, unopened bottle of anhydrous DMSO or a properly stored stock.

  • Stepwise Dilution: Avoid diluting the concentrated DMSO stock directly into your aqueous buffer or medium. Instead, perform an intermediate dilution in DMSO first, and then add this to the aqueous solution.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is as low as possible, typically below 0.5%, to minimize solvent-induced precipitation and cytotoxicity.

  • Proper Mixing Technique: When adding the this compound/DMSO solution to your aqueous medium, add it dropwise while gently vortexing or swirling the medium. This ensures rapid and even dispersion.

  • Temperature: Pre-warm your aqueous medium to 37°C before adding the this compound stock solution. This can help to increase the solubility.[8]

  • Sonication: If a precipitate still forms, you can try to redissolve it by sonicating the final working solution for a short period.[8][9] However, it is best to optimize the dilution procedure to prevent precipitation in the first place.

Q5: I see a precipitate in my this compound stock solution upon thawing. Can I still use it?

A5: If you observe a precipitate in your thawed stock solution, it is recommended to first try and redissolve it. Gently warm the vial to 37°C and vortex it vigorously. If the precipitate does not dissolve, you can try sonicating the vial for 10-15 minutes. If the precipitate persists, it is advisable not to use the stock solution, as the actual concentration of the soluble compound will be unknown. To prevent this, ensure your stock solution is fully dissolved before freezing and avoid repeated freeze-thaw cycles by preparing single-use aliquots.[8]

Q6: How should I prepare my working solution of this compound for in vitro cell-based assays?

A6: For cell-based assays, it is crucial to minimize the final DMSO concentration to avoid affecting the cells. Here is a recommended procedure:

  • Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Create an intermediate dilution of your stock solution in DMSO.

  • Pre-warm your cell culture medium to 37°C.

  • Add the intermediately diluted this compound solution dropwise to the pre-warmed medium while gently mixing to achieve the final desired concentration.

  • Ensure the final DMSO concentration in the culture medium is 0.5% or lower. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualizing Experimental Workflows and Signaling Pathways

To further aid in your experimental design and understanding of this compound's mechanism of action, the following diagrams have been created.

G cluster_input Input cluster_protocol Stock Solution Preparation cluster_troubleshooting Troubleshooting Precipitation JAB_powder This compound Powder dissolve Dissolve this compound in DMSO JAB_powder->dissolve DMSO Anhydrous DMSO DMSO->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -80°C aliquot->store precipitate Precipitation observed? store->precipitate Upon thawing or dilution warm Warm to 37°C and vortex/sonicate precipitate->warm Yes use Use solution precipitate->use No check Precipitate redissolved? warm->check check->use Yes discard Discard and prepare fresh solution check->discard No

Caption: A troubleshooting workflow for preparing and handling this compound stock solutions.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, FGFR) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 Recruits and Activates SOS SOS Grb2->SOS RAS_GDP RAS-GDP (Inactive) SOS->RAS_GDP Promotes GDP/GTP Exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription SHP2->SOS Dephosphorylates inhibitory sites, promoting SOS activity JAB3068 This compound JAB3068->SHP2 Allosteric Inhibition

Caption: The role of this compound in inhibiting the SHP2-mediated RAS-MAPK signaling pathway.

References

potential assay interference with JAB-3068

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JAB-3068. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers and drug development professionals optimize their experiments and interpret their results accurately.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what is its mechanism of action? A1: this compound is an orally bioavailable, potent, and allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase; PTPN11).[1][2][3] SHP2 is a non-receptor protein tyrosine phosphatase that positively regulates cell growth, differentiation, and survival, primarily through the RAS-MAPK signaling pathway.[2][4][5] In its inactive state, the SHP2 N-terminal SH2 domain folds back to block the active site of the phosphatase (PTP) domain.[5][6][7] this compound binds to a tunnel-like allosteric pocket formed at the interface of the SH2 and PTP domains, stabilizing this auto-inhibited conformation and preventing its catalytic activity.[7][8]

Biochemical Assay Troubleshooting

Q2: My experimentally determined IC50 for this compound in my biochemical assay is significantly higher than the reported value of ~26 nM. What could be the cause?

A2: A discrepancy in IC50 values can arise from several factors related to assay conditions. The most common issues are:

  • Incomplete Enzyme Activation: Wild-type (WT) SHP2 is auto-inhibited and requires activation by a phosphotyrosine (pY)-containing peptide (e.g., a dually phosphorylated IRS-1 peptide) to become fully active.[7][9] Insufficient concentration of the activating peptide will result in a partially active enzyme pool, leading to an apparent decrease in inhibitor potency.

  • High Enzyme Concentration: Using a high concentration of the SHP2 enzyme can shift the IC50 value higher, especially for potent, tight-binding inhibitors. Ensure you are working in the linear range of the enzyme activity.

  • Assay Buffer Composition: The presence or absence of detergents like Tween-20 or Triton X-100 can influence inhibitor behavior. Allosteric inhibitors can be sensitive to buffer components.

  • Substrate Concentration: The concentration of the phosphatase substrate (e.g., DiFMUP) relative to its Michaelis-Menten constant (Km) can affect the apparent IC50. It is crucial to maintain consistent substrate concentrations across experiments.

Q3: I am observing high variability and poor reproducibility in my fluorescence-based SHP2 activity assay. What are the potential sources of this issue?

A3: High variability often points to issues with compound handling or non-specific assay interference.[10][11]

  • Compound Aggregation: Small molecules, particularly at higher concentrations, can form aggregates that non-specifically inhibit enzymes, leading to reproducible but false-positive results.[10][12] Including a low concentration (0.001% - 0.01%) of a non-ionic detergent like Tween-20 or Triton X-100 in the assay buffer can help prevent aggregation.[11]

  • Fluorescence Interference: this compound or other test compounds may possess intrinsic fluorescence at the excitation/emission wavelengths of your assay's substrate (e.g., DiFMUP), or they may quench the fluorescent signal.[12][13] It is critical to run a control plate without the enzyme to measure the background fluorescence of each compound at every concentration tested.

  • Reagent Instability: Ensure all reagents, particularly the DTT reducing agent and the phosphatase enzyme, are fresh and have been handled according to the manufacturer's recommendations.

Q4: How can I confirm that the inhibition I'm observing is due to specific binding to SHP2 and not an assay artifact?

A4: This is a critical question in drug discovery. Employing orthogonal assays and counter-screens is essential.[11]

  • Run a Detergent Test: Re-run the dose-response experiment with and without 0.01% Tween-20. A significant rightward shift (higher IC50) in the presence of detergent is a strong indicator of aggregation-based inhibition.[10]

  • Use an Orthogonal Assay: Validate hits using a different assay format. If you are using a fluorescence-based assay, confirm the results with a colorimetric Malachite Green-based assay that directly measures phosphate release.[14][15]

  • Perform a Cellular Target Engagement Assay: A Cellular Thermal Shift Assay (CETSA) can directly measure whether this compound binds to and stabilizes SHP2 in intact cells, providing strong evidence of on-target activity.[7][16]

Cellular Assay Troubleshooting

Q5: The cellular EC50 of this compound in my cell proliferation assay is much weaker than its biochemical IC50. Why is there such a large difference?

A5: A significant "biochem-to-cell" shift is common for many inhibitors and can be attributed to several factors:

  • Cell Permeability: The compound must cross the cell membrane to reach its cytosolic target, SHP2. Poor membrane permeability will result in a lower intracellular concentration and thus weaker apparent potency.

  • Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Intracellular ATP Competition: While this compound is an allosteric inhibitor and does not compete with ATP, the cellular environment is far more complex than a biochemical assay. High concentrations of intracellular proteins and other molecules can lead to non-specific binding, reducing the free concentration of the inhibitor available to bind SHP2.

  • Pathway Dependence: The specific cell line used must be dependent on SHP2 signaling for proliferation. If the pathway is not a primary driver of growth in that cell line, even complete inhibition of SHP2 may have a minimal effect on cell viability. The reported cellular IC50 of 2.17 µM was determined in KYSE-520 cells.[17]

Q6: I am not observing the expected decrease in phosphorylated ERK (p-ERK) levels via Western blot after treating my cells with this compound. What should I check?

A6: Failure to see a downstream signaling effect can be due to experimental conditions or cell-specific biology.

  • Stimulation Conditions: SHP2 is activated downstream of receptor tyrosine kinases (RTKs).[4][6] Therefore, the signaling pathway must be active to see an effect from an inhibitor. Ensure you are stimulating the cells with an appropriate growth factor (e.g., EGF, FGF) after a period of serum starvation to induce a robust, measurable p-ERK signal.

  • Time Course and Dose: The inhibition of p-ERK may be transient. It is crucial to perform a time-course experiment (e.g., 1, 2, 4, 8 hours) and a dose-response experiment to find the optimal conditions for observing the effect.

  • Cell Line Selection: The chosen cell line must have a functional RTK-RAS-MAPK pathway that is sensitive to SHP2 inhibition. Cells with certain mutations downstream of SHP2 (e.g., in RAS or RAF) may be resistant to the effects of a SHP2 inhibitor on ERK phosphorylation.

Data & Protocols

Summary of this compound Potency
Assay TypeTargetConditionIC50 / EC50Reference
BiochemicalSHP2Fluorescence-based enzyme assay25.8 nM[17]
CellularCell ProliferationKYSE-520 esophageal cancer cells2.17 µM[17]
Cellularp-ERK InhibitionGrowth factor-stimulated cellsVaries by cell line and conditionsN/A
Protocol: Biochemical SHP2 Inhibition Assay (Fluorescence-based)

This protocol is adapted from standard procedures for measuring SHP2 activity.[7][9]

1. Reagents:

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20.

  • Recombinant full-length human SHP2 protein.

  • SHP2-activating peptide: Dually phosphorylated IRS-1 peptide surrogate.

  • Fluorescent Substrate: 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP).

  • This compound stock solution in 100% DMSO.

  • 384-well black, flat-bottom assay plates.

2. Procedure:

  • Prepare the complete enzyme solution by pre-incubating SHP2 protein with the activating IRS-1 peptide in Assay Buffer for 20 minutes at room temperature. The optimal concentration of the activating peptide should be determined empirically.[9]

  • Prepare serial dilutions of this compound in 100% DMSO. Then, dilute these into Assay Buffer to create a 4x final concentration working solution.

  • Add 5 µL of the 4x this compound working solution (or DMSO vehicle control) to the wells of the 384-well plate.

  • To initiate the reaction, add 10 µL of the pre-activated SHP2 enzyme solution to each well.

  • Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Add 5 µL of 4x DiFMUP substrate solution (prepared in Assay Buffer) to all wells.

  • Immediately place the plate in a fluorescence plate reader. Measure the kinetic increase in fluorescence (Excitation: 358 nm, Emission: 450 nm) every 60 seconds for 30-60 minutes.

  • Calculate the initial velocity (rate) of the reaction for each well. Plot the rate of reaction against the log of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol: Western Blot for p-ERK Inhibition

1. Cell Culture and Treatment:

  • Plate cells (e.g., KYSE-520) in a 6-well plate and allow them to adhere overnight.

  • Serum-starve the cells for 12-16 hours to reduce basal signaling.

  • Pre-treat cells with various concentrations of this compound (or DMSO vehicle) for 2 hours.

  • Stimulate the cells with an appropriate growth factor (e.g., 20 ng/mL FGF) for 10 minutes.

  • Immediately place the plate on ice and wash the cells twice with ice-cold PBS.

2. Lysate Preparation and Analysis:

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 (as a loading control) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities to determine the relative inhibition of ERK phosphorylation.

Visual Guides

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 (Inactive) RTK->SHP2 recruits & activates SOS SOS Grb2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP SHP2_active SHP2 (Active) SHP2->SHP2_active SHP2_active->Ras_GDP promotes GDP/GTP exchange Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription JAB3068 This compound JAB3068->SHP2_active inhibits (stabilizes inactive state)

Caption: SHP2 signaling pathway and the mechanism of action for this compound.

Troubleshooting_Workflow Start High IC50 Observed for this compound Check_Activation Is SHP2 fully activated? (Sufficient pY-peptide) Start->Check_Activation Check_Enzyme_Conc Is enzyme concentration in the linear range? Check_Activation->Check_Enzyme_Conc Yes Conclusion_Real Potency is condition-dependent. Re-optimize assay. Check_Activation->Conclusion_Real No Check_Interference Is it an assay artifact? Check_Enzyme_Conc->Check_Interference Yes Check_Enzyme_Conc->Conclusion_Real No Detergent_Test Run assay +/- 0.01% Tween-20 Check_Interference->Detergent_Test Yes Result_Shift IC50 shifts right? Detergent_Test->Result_Shift Orthogonal_Assay Confirm with Malachite Green assay Orthogonal_Assay->Conclusion_Real Result_No_Shift No significant shift Result_Shift->Result_No_Shift No Conclusion_Agg Likely Aggregation Artifact Result_Shift->Conclusion_Agg Yes Result_No_Shift->Orthogonal_Assay

Caption: Experimental workflow for troubleshooting a high IC50 value for this compound.

Interference_Mechanisms Observed_Activity Apparent Inhibition (False Positive) Aggregation Compound Aggregation Observed_Activity->Aggregation Fluorescence Fluorescence Interference Observed_Activity->Fluorescence Reactivity Compound Reactivity Observed_Activity->Reactivity Cause1 Non-specific enzyme envelopment/denaturation Aggregation->Cause1 Cause2 Signal Quenching Fluorescence->Cause2 Cause3 Compound Autofluorescence Fluorescence->Cause3 Cause4 Redox Cycling or Covalent Modification Reactivity->Cause4 Solution1 Add Detergent (e.g., 0.01% Tween-20) Cause1->Solution1 Solution2 Run Controls (No Enzyme) Cause2->Solution2 Cause3->Solution2 Solution3 Use Orthogonal Assay (e.g., Malachite Green) Cause4->Solution3

Caption: Potential mechanisms of assay interference for small molecule inhibitors.

References

JAB-3068 Technical Support Center: Interpreting Unexpected Phenotypes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering unexpected phenotypes during pre-clinical experiments with JAB-3068, a potent allosteric SHP2 inhibitor. While clinical development of this compound has been discontinued, it remains a valuable tool for investigating SHP2 signaling. This guide will help interpret paradoxical results and potential resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an orally bioavailable, allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain phosphatase; PTPN11).[1][2] By binding to SHP2, this compound locks the protein in an inactive conformation. This prevents SHP2-mediated dephosphorylation of its target proteins, leading to the inhibition of the RAS-RAF-MEK-ERK (MAPK) signaling pathway.[1][2] SHP2 is a critical node in signaling cascades downstream of multiple receptor tyrosine kinases (RTKs) that are often hyperactivated in cancer.[1][3]

Q2: What are the intended downstream effects of this compound treatment?

The intended downstream effects of effective SHP2 inhibition by this compound are a reduction in phosphorylated ERK (p-ERK) levels, leading to decreased cell proliferation and survival in cancer cells dependent on the MAPK pathway.[1] Additionally, because SHP2 is involved in PD-1 signaling, its inhibition is expected to enhance the anti-tumor activity of CD8+ T cells.[4]

Q3: Why was the clinical development of this compound discontinued?

Jacobio Pharmaceuticals resolved to discontinue the clinical development of this compound. While the specific reasons for this decision are not publicly detailed, discontinuation of clinical programs can be due to a variety of factors, including insufficient efficacy, unfavorable safety profiles, or strategic portfolio decisions. Prior to this, AbbVie, who had entered a strategic collaboration with Jacobio to develop SHP2 inhibitors including this compound, terminated the partnership.[5]

Troubleshooting Unexpected Phenotypes

This section addresses specific unexpected experimental outcomes.

Issue 1: Paradoxical Activation of MAPK Signaling

Question: I'm treating my cancer cell line with this compound, but instead of seeing a decrease in p-ERK, I'm observing a transient or sustained increase in p-ERK levels. Why is this happening?

Answer: This phenomenon, known as paradoxical pathway activation, can occur with inhibitors of signaling nodes in cells with certain genetic backgrounds, particularly in the context of RAS mutations. While SHP2 inhibitors are designed to suppress RAS-MAPK signaling, under certain conditions, they can lead to its reactivation.

Potential Causes and Troubleshooting Steps:

  • Feedback Loop Activation: Inhibition of SHP2 can sometimes lead to the release of negative feedback mechanisms that result in the reactivation of upstream RTKs.[6]

    • Troubleshooting: Perform a time-course experiment (e.g., 0, 1, 4, 8, 24 hours) and analyze both p-ERK and phosphorylation status of upstream RTKs (like p-EGFR, p-FGFR) via Western Blot to see if reactivation occurs.

  • Cellular Context: The genetic background of your cell line is critical. Paradoxical activation has been noted with other inhibitors in cells with NRAS mutations, for example.[7]

    • Troubleshooting: Confirm the mutation status (KRAS, NRAS, BRAF) of your cell line. The effects of SHP2 inhibition can vary significantly between different mutational subtypes.

  • Off-Target Effects at High Concentrations: While this compound is potent for SHP2, very high concentrations could lead to unexpected off-target effects.

    • Troubleshooting: Perform a dose-response curve starting from the reported IC50 value (25.8 nM for biochemical activity, 2.17 µM for proliferation in KYSE-520 cells) to ensure you are using an appropriate concentration.[8]

Issue 2: Intrinsic or Acquired Resistance to this compound

Question: My cell line initially responded to this compound, but now proliferation rates have recovered despite continuous treatment. What is a likely mechanism of resistance?

Answer: Resistance to targeted therapies, including SHP2 inhibitors, is a common event in cancer research. A frequent mechanism is the activation of bypass signaling pathways that circumvent the inhibited node.

Potential Causes and Troubleshooting Steps:

  • Activation of the PI3K-AKT Pathway: A well-documented resistance mechanism to SHP2 inhibition is the adaptive reactivation of the PI3K-AKT signaling pathway.[3] SHP2 can influence this pathway, and its inhibition can lead to compensatory signaling through AKT.

    • Troubleshooting: Analyze the phosphorylation status of key proteins in the AKT pathway, such as p-AKT and p-S6, in your resistant cells compared to sensitive parental cells.

    • Experimental Validation: Test the efficacy of combining this compound with a PI3K or AKT inhibitor to see if you can overcome the observed resistance. Studies have shown that co-inhibition of SHP2 and FAK (which can reactivate AKT) can have synergistic effects.[3]

  • Upregulation of Upstream RTKs: Cells can adapt to SHP2 inhibition by upregulating the expression or activity of RTKs, which can provide a stronger upstream signal to overcome the block.[9]

    • Troubleshooting: Use a phospho-RTK array to screen for broad changes in RTK activation in your resistant cell line. Follow up with Western Blot to confirm specific RTK upregulation.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueCell Line / SystemSource
IC50 (Biochemical) 25.8 nMCell-free SHP2 Assay[8]
IC50 (Cell Proliferation) 2.17 µMKYSE-520 (Esophageal Squamous Cell Carcinoma)[8]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways discussed.

SHP2_Canonical_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 recruits SHP2 SHP2 RTK->SHP2 activates PI3K PI3K RTK->PI3K SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS activates SHP2->RAS promotes activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Canonical SHP2 signaling pathway in cancer.

JAB3068_MOA JAB3068 This compound SHP2 SHP2 JAB3068->SHP2 inhibits RAS RAS SHP2->RAS inhibition of activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation reduced

Caption: Mechanism of action for this compound.

Resistance_Pathway JAB3068 This compound SHP2 SHP2 JAB3068->SHP2 inhibits MAPK_Pathway MAPK Pathway (RAS-ERK) SHP2->MAPK_Pathway RTK RTK PI3K PI3K RTK->PI3K bypass signal AKT AKT PI3K->AKT activates AKT->MAPK_Pathway crosstalk Proliferation Restored Cell Proliferation AKT->Proliferation promotes

References

Validation & Comparative

JAB-3068 vs. JAB-3312: A Comparative Analysis of Two SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the protein tyrosine phosphatase SHP2 has emerged as a critical node in oncogenic signaling pathways. Two notable allosteric inhibitors of SHP2, JAB-3068 and JAB-3312, both developed by Jacobio Pharmaceuticals, have been subjects of extensive research. This guide provides a detailed comparison of their efficacy, supported by preclinical and clinical data, to inform researchers, scientists, and drug development professionals. While both molecules target the same protein, JAB-3312, a second-generation inhibitor, has demonstrated more potent anti-tumor activities and is advancing through late-stage clinical trials, whereas the development of the first-generation molecule, this compound, has been discontinued.[1][2]

Mechanism of Action

Both this compound and JAB-3312 are orally bioavailable, allosteric inhibitors of SHP2 (also known as PTPN11).[3][4][5] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling cascade, which is frequently hyperactivated in various cancers.[4][5] By binding to an allosteric site, these inhibitors lock SHP2 in an inactive conformation, thereby preventing its signaling function. This leads to the inhibition of the MAPK pathway and subsequently suppresses the growth of tumor cells.[4][5] Furthermore, SHP2 is involved in modulating the immune checkpoint protein PD-1, and its inhibition can enhance the anti-tumor activity of CD8+ T cells.[3]

Preclinical Efficacy

Preclinical studies have demonstrated the potent inhibitory activity of both compounds. JAB-3312, in particular, has shown very high potency in both biochemical and cellular assays.

ParameterThis compoundJAB-3312Reference
SHP2 Enzymatic IC50 25.8 nM1.9 nM / 1.44 nmol/L[6][7][8]
Cellular p-ERK IC50 Not specified0.23 nM / 0.68 to 4.84 nmol/L[7][8]
KYSE-520 Cell Proliferation IC50 2.17 µM7.4 nM[6][7]
KYSE-520 Xenograft Model Not specified95% Tumor Growth Inhibition (TGI) at 1.0 mg/kg QD[7]

Clinical Efficacy

JAB-3312 has advanced significantly in clinical development, demonstrating promising efficacy, particularly in combination with other targeted therapies. This compound underwent early-phase clinical trials, but specific efficacy data from these studies is less publicly available.

JAB-3312 in Combination Therapy

A significant body of clinical data for JAB-3312 comes from its combination with the KRAS G12C inhibitor glecirasib (JAB-21822) in patients with KRAS p.G12C mutated solid tumors.

Trial IdentifierCombination TherapyPatient PopulationKey Efficacy DataReference
NCT05288205Glecirasib + JAB-3312First-line KRAS p.G12C NSCLCObjective Response Rate (ORR): 72.5% (58/80) Disease Control Rate (DCR): 96.3% (77/80) 6-month PFS rate: 67.3% 12-month PFS rate: 53.7%[9][10]
NCT05288205 (Specific Dose Group)Glecirasib (800mg QD) + JAB-3312 (2mg QW on/off)First-line KRAS p.G12C NSCLCORR: 77.8% (21/27) DCR: 92.6% (25/27)[10]
ESMO 2023 DataGlecirasib + JAB-3312First-line KRAS p.G12C NSCLCORR: 65.5% DCR: 100%[11]
ASCO 2024 DataGlecirasib + JAB-3312First-line KRAS p.G12C NSCLCConfirmed ORR (cORR): 64.7% (66/102) Preliminary median PFS (mPFS): 12.2 months[12]

Notably, the combination of glecirasib and JAB-3312 has shown efficacy irrespective of PD-L1 expression levels in non-small cell lung cancer (NSCLC) patients.

This compound Clinical Trials

This compound was evaluated in Phase 1/2a clinical trials for advanced solid tumors, both as a monotherapy and in combination with the PD-1 inhibitor JS001 (toripalimab).[13][14][15][16] The primary objectives of these studies were to assess safety, tolerability, and pharmacokinetics, and to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[15][17] While these trials were completed, detailed efficacy results have not been widely published, and the development of this compound has since been discontinued.[1][13]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating SHP2 inhibitors.

SHP2_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS Activation SHP2 SHP2 RTK->SHP2 PD1 PD-1 PD1->SHP2 Activation RAS RAS GRB2_SOS->RAS SHP2->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation JAB_Inhibitor This compound / JAB-3312 JAB_Inhibitor->SHP2 Inhibition

Caption: SHP2's role in the RTK/RAS/MAPK and PD-1 signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_clinical Clinical Trials biochem Biochemical Assay (SHP2 Enzymatic Activity) cellular Cellular Assays (p-ERK levels, Proliferation) biochem->cellular Confirm Cellular Potency xenograft Xenograft Models (Tumor Growth Inhibition) cellular->xenograft Evaluate In Vivo Efficacy syngeneic Syngeneic Models (Immune Response) xenograft->syngeneic Assess Immune Modulation phase1 Phase I (Safety, PK, MTD) syngeneic->phase1 Advance to Clinic phase2 Phase II (Efficacy, ORR) phase1->phase2 phase3 Phase III (Pivotal Efficacy) phase2->phase3

Caption: General experimental workflow for SHP2 inhibitor evaluation.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of efficacy data.

SHP2 Enzymatic Assay: The inhibitory activity of this compound and JAB-3312 on SHP2 phosphatase activity is typically measured using a DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) assay. Recombinant SHP2 protein is incubated with the inhibitor at various concentrations before the addition of the DiFMUP substrate. The rate of dephosphorylation of DiFMUP to the fluorescent product DiFMU is monitored using a fluorescence plate reader. The IC50 value, representing the concentration of the inhibitor required to inhibit 50% of the enzyme's activity, is then calculated.

Cellular Phospho-ERK (p-ERK) Assay: To assess the in-cell activity of the inhibitors, cancer cell lines with known mutations that activate the MAPK pathway (e.g., KYSE-520 esophageal squamous cell carcinoma cells) are treated with varying concentrations of the compounds. After a specified incubation period, cells are lysed, and the levels of phosphorylated ERK are measured using methods such as Western blotting or ELISA with antibodies specific to p-ERK. The IC50 value is determined as the concentration that reduces p-ERK levels by 50%.

Cell Proliferation Assay: The anti-proliferative effects of the inhibitors are evaluated by seeding cancer cells in multi-well plates and treating them with a range of inhibitor concentrations. After several days of incubation, cell viability is assessed using assays such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. The IC50 for cell proliferation is calculated from the dose-response curve.

Xenograft Animal Models: To evaluate in vivo efficacy, human cancer cell lines (e.g., KYSE-520) are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are randomized into vehicle control and treatment groups. The inhibitors are administered orally at specified doses and schedules. Tumor volume is measured regularly throughout the study. Efficacy is often reported as Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle group.

Conclusion

Both this compound and JAB-3312 are potent allosteric inhibitors of SHP2. However, the available data strongly suggests that JAB-3312, the second-generation inhibitor, possesses superior preclinical potency and has demonstrated significant clinical efficacy, particularly in combination with the KRAS G12C inhibitor glecirasib.[7][8][10][11][12] The advancement of JAB-3312 into late-stage clinical trials underscores its potential as a promising therapeutic agent for cancers with hyperactivated MAPK signaling.[11][12] The discontinuation of this compound's development likely reflects the superior profile of JAB-3312.[1] Future research will continue to define the optimal clinical applications for JAB-3312, both as a monotherapy and in combination with other anti-cancer agents.

References

A Head-to-Head Comparison of SHP2 Inhibitors: JAB-3068 vs. TNO155

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the preclinical and clinical profiles of two key allosteric SHP2 inhibitors.

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling pathways. Its role in activating the RAS-MAPK pathway downstream of receptor tyrosine kinases (RTKs) has made it a compelling target for cancer therapy.[1][2] This has led to the development of several small molecule inhibitors, with JAB-3068 and TNO155 being two prominent examples. This guide provides a comprehensive comparison of these two allosteric SHP2 inhibitors, summarizing their performance based on available experimental data.

At a Glance: Key Quantitative Data

To facilitate a direct comparison of this compound and TNO155, the following tables summarize their key preclinical and clinical parameters.

Parameter This compound TNO155 Reference
Drug Type Small molecule, allosteric SHP2 inhibitorSmall molecule, allosteric SHP2 inhibitor[3][4]
Developer Jacobio PharmaceuticalsNovartis[5][6]
Development Status DiscontinuedPhase I/II Clinical Trials[5][7]
Biochemical IC50 25.8 nM11 nM[6][8]
Cellular IC50 (KYSE-520 cells) 2.17 µMNot Available[8]

Table 1: General and Biochemical Comparison

Species Parameter TNO155 Value Reference
Mouse Clearance (mL/min/kg)24[6]
Volume of Distribution (L/kg)3[6]
Half-life (hours)2[6]
Oral Bioavailability (%)78[6]
Rat Clearance (mL/min/kg)15[6]
Volume of Distribution (L/kg)7[6]
Half-life (hours)8[6]
Oral Bioavailability (%)100[6]
Dog Clearance (mL/min/kg)4[6]
Volume of Distribution (L/kg)3[6]
Half-life (hours)9[6]
Oral Bioavailability (%)>100[6]
Monkey Clearance (mL/min/kg)6[6]
Volume of Distribution (L/kg)4[6]
Half-life (hours)9[6]
Oral Bioavailability (%)60[6]

Table 2: Preclinical Pharmacokinetic Profile of TNO155 (Detailed preclinical pharmacokinetic data for this compound is not publicly available.)

Mechanism of Action and Signaling Pathway

Both this compound and TNO155 are allosteric inhibitors of SHP2.[3][4] They bind to a tunnel-like pocket in the protein, stabilizing it in a closed, auto-inhibited conformation. This prevents the N-SH2 domain from binding to phosphotyrosine residues on upstream signaling partners, thereby blocking the catalytic activity of the PTP domain. The primary consequence of SHP2 inhibition is the suppression of the RAS-MAPK signaling cascade, which is frequently hyperactivated in various cancers and plays a central role in cell proliferation, survival, and differentiation.[3]

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK Grb2 Grb2 RTK->Grb2 pY SHP2 SHP2 RTK->SHP2 pY SOS1 SOS1 Grb2->SOS1 RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP GEF Activity RAS_GTP RAS-GTP (Active) SHP2->RAS_GTP Promotes Activation RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation JAB_3068 This compound JAB_3068->SHP2 TNO155 TNO155 TNO155->SHP2

Caption: SHP2 Signaling Pathway and Inhibition.

Experimental Protocols

Detailed experimental protocols for the characterization of SHP2 inhibitors are crucial for the reproducibility and interpretation of results. Below are generalized methodologies for key assays.

Biochemical SHP2 Phosphatase Activity Assay

This assay quantifies the enzymatic activity of purified SHP2 protein and the inhibitory potential of test compounds.

  • Protein Purification: Recombinant full-length or the catalytic domain of human SHP2 is expressed and purified.

  • Substrate: A synthetic phosphopeptide or a fluorogenic substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) is used.

  • Reaction: Purified SHP2 is incubated with varying concentrations of the inhibitor (e.g., this compound or TNO155) in an assay buffer. The enzymatic reaction is initiated by the addition of the substrate.

  • Detection: The dephosphorylation of the substrate is measured over time. For DiFMUP, the resulting fluorescence is quantified using a plate reader.

  • Data Analysis: The rate of the enzymatic reaction is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay

This assay assesses the effect of SHP2 inhibitors on the growth of cancer cell lines.

  • Cell Culture: Cancer cell lines with known dependence on SHP2 signaling (e.g., KYSE-520 esophageal squamous carcinoma cells) are cultured under standard conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the SHP2 inhibitor.

  • Incubation: The cells are incubated for a defined period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: The absorbance or luminescence readings are normalized to untreated controls, and the IC50 value is calculated.

In Vivo Tumor Xenograft Model

This assay evaluates the anti-tumor efficacy of SHP2 inhibitors in a living organism.

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomized into treatment and control groups. The SHP2 inhibitor is administered orally at a specified dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., Western blotting for pathway modulation).

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_clinical Clinical Trials biochemical Biochemical Assay (IC50 Determination) cellular Cellular Proliferation Assay (Cellular IC50) biochemical->cellular Lead Compound Selection pk_pd Pharmacokinetics & Pharmacodynamics cellular->pk_pd Candidate for In Vivo Testing xenograft Tumor Xenograft Model (Efficacy) pk_pd->xenograft phase1 Phase I (Safety & Dosing) xenograft->phase1 IND Enabling phase2 Phase II (Efficacy in Patients) phase1->phase2

Caption: Drug Discovery and Development Workflow.

Clinical Development and Future Outlook

TNO155 is currently being evaluated in several Phase I and II clinical trials, both as a monotherapy and in combination with other targeted agents, such as KRAS G12C inhibitors.[9] Early clinical data for TNO155 have shown a favorable pharmacokinetic profile and evidence of target engagement.[7] The combination strategies are based on the rationale that SHP2 inhibition can overcome resistance to other targeted therapies.

In contrast, the development of this compound has been discontinued.[5] While the precise reasons for this decision are not publicly detailed, it highlights the challenges in translating preclinical potency into clinical success.

References

A Preclinical Head-to-Head: JAB-3068 vs. RMC-4550 in SHP2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the protein tyrosine phosphatase SHP2 has emerged as a critical node in oncogenic signaling, making it a prime target for drug development. Among the inhibitors developed, JAB-3068 and RMC-4550 have been subjects of significant preclinical investigation. This guide provides a comparative analysis of their preclinical performance, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

At a Glance: this compound vs. RMC-4550

FeatureThis compoundRMC-4550
Mechanism of Action Allosteric inhibitor of SHP2Allosteric inhibitor of SHP2
Developer Jacobio PharmaceuticalsRevolution Medicines
Development Status DiscontinuedIn clinical development (as RMC-4630)
Biochemical Potency (IC50) 25.8 nM[1]0.583 nM[2]
Cellular Potency (pERK IC50) Not publicly available31 nM (PC9 cells)[3]

Note: The development of this compound was discontinued by Jacobio Pharmaceuticals in favor of a next-generation SHP2 inhibitor, JAB-3312, reportedly due to the latter's improved efficacy and safety profile. This has resulted in limited publicly available preclinical data for this compound, constraining a direct, comprehensive comparison with RMC-4550.

Mechanism of Action: Targeting the SHP2 Allosteric Pocket

Both this compound and RMC-4550 are allosteric inhibitors of SHP2.[2][4] They function by binding to a tunnel-like allosteric site on the SHP2 protein, stabilizing it in a closed, inactive conformation. This prevents the catalytic domain from accessing its substrates, thereby inhibiting its phosphatase activity. The downstream effect is the suppression of the RAS-MAPK signaling pathway, which is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and differentiation.[5][6][7]

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Growth Factor Binding SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruitment & Activation SOS1 SOS1 GRB2->SOS1 RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP Promotes GDP/GTP Exchange SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->RAS_GDP Promotes RAS Activation RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor This compound / RMC-4550 Inhibitor->SHP2_inactive Stabilizes Inactive State

Diagram 1: SHP2 Signaling Pathway and Inhibitor Action.

Preclinical Efficacy and Pharmacodynamics

RMC-4550: Robust Anti-Tumor Activity in Diverse Models

RMC-4550 has demonstrated significant preclinical anti-tumor activity across a range of cancer models.

  • Myeloproliferative Neoplasms (MPNs): In a mouse model of MPL-W515L-driven MPN, daily oral administration of RMC-4550 at 10 or 30 mg/kg antagonized the MPN phenotype, reduced organomegaly of the spleen and liver, and improved the overall health of the mice.[8] It also suppressed erythropoietin-independent colony formation in JAK2V617F-positive MPN patient cells.[8]

  • Pancreatic Ductal Adenocarcinoma (PDAC): In xenograft models of human PDAC, RMC-4550 alone partially reduced tumor growth.[4]

  • Lung, Melanoma, Colorectal, and Pancreatic Cancers: RMC-4550 inhibited cancer growth in multiple cell lines with specific mutations (class 3 BRAF, a subset of KRAS, and NF1 loss-of-function) that are dependent on upstream growth signals.[2] In patient-derived xenograft (PDX) models of non-small-cell lung cancer with these mutations, RMC-4550 blocked tumor growth and in some cases, led to tumor regression with minimal side effects.[2]

  • Pharmacodynamic Effects: Treatment with RMC-4550 leads to a dose-dependent inhibition of phosphorylated ERK (pERK), a key downstream effector in the MAPK pathway.[9] In the KYSE-520 esophageal cancer xenograft model, a dose-dependent efficacy was observed, which correlated with the inhibition of pERK in tumors.[1][9]

This compound: Limited Publicly Available Preclinical Data

Detailed in vivo preclinical efficacy data for this compound is not as extensively published as for RMC-4550, likely due to its discontinued development. Available information suggests:

  • Immune Modulation: this compound has been reported to enhance the anti-tumor activity of CD8+ T cells, suggesting a role in modulating the tumor microenvironment.[10]

  • Clinical Development: this compound entered Phase 1/2a clinical trials for advanced solid tumors.[11][12] However, Jacobio Pharmaceuticals has since focused its efforts on its next-generation SHP2 inhibitor, JAB-3312.

Experimental Protocols

Below are generalized protocols for key experiments used in the preclinical evaluation of SHP2 inhibitors, based on common methodologies described in the literature.

SHP2 Enzymatic Assay

This assay measures the direct inhibitory effect of a compound on SHP2 phosphatase activity.

  • Reagents: Recombinant full-length SHP2 protein, a phosphopeptide substrate (e.g., p-nitrophenyl phosphate - pNPP or a fluorescent substrate), assay buffer, and the test compound.

  • Procedure:

    • The SHP2 enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound or RMC-4550) in an assay buffer.

    • The enzymatic reaction is initiated by adding the phosphopeptide substrate.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30-37°C).

    • The dephosphorylation of the substrate, which results in a colorimetric or fluorescent signal, is measured using a plate reader.

    • The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated.

Cellular Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cell lines.

  • Cell Lines: A panel of cancer cell lines with known genetic backgrounds (e.g., with mutations in the RAS-MAPK pathway) are used.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the SHP2 inhibitor.

    • After a specified incubation period (typically 3-6 days), cell viability is measured using a reagent such as resazurin or by quantifying ATP content.

    • The concentration of the inhibitor that reduces cell proliferation by 50% (GI50) is determined.

In Vivo Xenograft Tumor Model

This experiment evaluates the anti-tumor efficacy of the inhibitor in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.

  • Procedure:

    • Human cancer cells are injected subcutaneously into the flank of the mice.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

    • The treatment group receives the SHP2 inhibitor (e.g., via oral gavage) at a specified dose and schedule, while the control group receives a vehicle.

    • Tumor volume and body weight are measured regularly (e.g., twice a week).

    • At the end of the study, tumors may be excised for pharmacodynamic analysis.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzymatic_Assay Enzymatic Assay (Biochemical Potency - IC50) Cellular_Assays Cellular Assays (Cell Proliferation, pERK levels) Enzymatic_Assay->Cellular_Assays Promising Candidates Xenograft_Model Xenograft Tumor Model (Tumor Growth Inhibition) Cellular_Assays->Xenograft_Model Lead Compound PD_Analysis Pharmacodynamic Analysis (pERK in tumors) Xenograft_Model->PD_Analysis Efficacy Confirmed

Diagram 2: General Experimental Workflow for Preclinical SHP2 Inhibitor Evaluation.
Western Blot for pERK Analysis

This technique is used to measure the levels of specific proteins to confirm the mechanism of action of the inhibitor.

  • Sample Preparation: Tumor tissue from xenograft models or cells treated with the inhibitor are lysed to extract proteins.

  • Procedure:

    • Protein concentrations are determined to ensure equal loading.

    • Proteins are separated by size using SDS-PAGE and then transferred to a membrane.

    • The membrane is incubated with primary antibodies specific for pERK and total ERK.

    • A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody.

    • A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or with a digital imager.

    • The intensity of the pERK band is normalized to the total ERK band to determine the extent of target inhibition.

Conclusion and Future Perspectives

Based on the available preclinical data, RMC-4550 has demonstrated a more potent biochemical profile and a broader and more detailed record of in vivo anti-tumor efficacy compared to what is publicly known about this compound. The discontinuation of this compound's development in favor of a next-generation compound underscores the rapid pace of innovation in the field of SHP2 inhibition.

For researchers, the extensive preclinical dataset for RMC-4550 provides a strong rationale for its continued clinical investigation, both as a monotherapy and in combination with other targeted agents. While a direct comparison with this compound is challenging due to the limited data on the latter, the collective findings for both molecules have significantly advanced our understanding of SHP2 as a therapeutic target and have paved the way for the development of more effective cancer therapies.

Logical_Comparison cluster_JAB3068 This compound cluster_RMC4550 RMC-4550 Topic This compound vs RMC-4550 Preclinical Comparison JAB_MoA Allosteric SHP2 Inhibitor Topic->JAB_MoA RMC_MoA Allosteric SHP2 Inhibitor Topic->RMC_MoA JAB_Data Limited Public Data (Development Discontinued) JAB_MoA->JAB_Data JAB_Potency IC50: 25.8 nM JAB_Data->JAB_Potency JAB_Efficacy Immune Modulation Potential JAB_Data->JAB_Efficacy RMC_Data Extensive Public Data (Clinically Investigated) RMC_MoA->RMC_Data RMC_Potency IC50: 0.583 nM Cellular pERK IC50: 31 nM RMC_Data->RMC_Potency RMC_Efficacy Broad Anti-Tumor Activity (Multiple Models) RMC_Data->RMC_Efficacy

Diagram 3: Logical Relationship of the this compound vs. RMC-4550 Comparison.

References

A Comparative Analysis of SHP2 Inhibitors: SHP099 and JAB-3068

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent allosteric inhibitors of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2): SHP099 and JAB-3068. Both molecules are under investigation for their potential as anti-cancer therapeutics due to their ability to modulate the RAS-mitogen-activated protein kinase (MAPK) signaling pathway. This comparison focuses on their mechanism of action, preclinical efficacy, and available clinical data, supported by experimental methodologies.

Mechanism of Action

Both SHP099 and this compound are allosteric inhibitors that bind to a pocket formed by the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains of SHP2. This binding stabilizes SHP2 in an auto-inhibited conformation, preventing its activation and subsequent downstream signaling through the RAS-MAPK pathway. Dysregulation of this pathway is a common driver in various cancers.

SHP2_Inhibition_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive  Activation SOS SOS Grb2->SOS RAS_GDP RAS-GDP (Inactive) SOS->RAS_GDP  GEF SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active RAS_GTP RAS-GTP (Active) SHP2_active->RAS_GTP  Dephosphorylates  negative regulators RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor SHP099 / this compound Inhibitor->SHP2_inactive  Stabilizes inactive  conformation

Caption: Workflow for a SHP2 Enzymatic Assay.

Western Blot for Phospho-ERK (p-ERK) Analysis

This method is used to assess the inhibition of the MAPK pathway in cells.

  • Cell Culture and Treatment:

    • Culture cancer cell lines (e.g., KYSE-520) in appropriate media.

    • Treat cells with varying concentrations of SHP099 or this compound for a specified time (e.g., 2-24 hours).

  • Protein Extraction:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantification:

    • Quantify band intensities using densitometry software.

    • Normalize the p-ERK signal to total ERK and the loading control to determine the relative inhibition.

Cell Proliferation Assay

This assay measures the effect of the inhibitors on cancer cell growth.

  • Cell Seeding:

    • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of SHP099 or this compound.

    • Incubate for a period of 72 to 96 hours.

  • Viability Measurement:

    • Add a viability reagent such as CellTiter-Glo® (promega) or resazurin.

    • Measure luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to vehicle-treated control cells.

    • Determine the IC50 values by fitting the data to a dose-response curve.

Comparative Summary and Conclusion

Both SHP099 and this compound are potent, orally bioavailable allosteric inhibitors of SHP2 that have demonstrated promising anti-cancer activity in preclinical models and have advanced to clinical trials. Based on the available data, this compound appears to have a lower enzymatic IC50 and a more potent cellular p-ERK inhibition EC50 compared to SHP099, suggesting potentially higher biochemical and cellular potency. However, a direct comparison is challenging due to the lack of head-to-head studies under identical experimental conditions.

The anti-proliferative activity of these inhibitors is cell-line dependent, with SHP099 showing a wide range of IC50 values across different cancer types. Both inhibitors have shown efficacy in vivo and are being explored in combination therapies, particularly with immune checkpoint inhibitors, which could leverage their dual effect on tumor cells and the tumor microenvironment.

The selection of either inhibitor for further research or clinical development will depend on a comprehensive evaluation of their respective efficacy, safety profiles, pharmacokinetic properties, and performance in specific cancer contexts. The experimental protocols provided herein offer a foundation for conducting such comparative studies.

The Efficacy of JAB-3068 in the Landscape of Allosteric SHP2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical node in oncogenic signaling pathways, making it a compelling target for cancer therapy. Allosteric inhibitors of SHP2 have shown promise in preclinical and clinical settings, offering a novel therapeutic strategy for a range of malignancies. This guide provides a comparative analysis of the efficacy of JAB-3068, an orally bioavailable allosteric SHP2 inhibitor, against other prominent inhibitors in its class, supported by available experimental data.

Introduction to Allosteric SHP2 Inhibition

SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in the RAS-MAPK signaling cascade, downstream of multiple receptor tyrosine kinases (RTKs).[1][2] Its dysregulation is implicated in the pathogenesis of various cancers.[][4] Allosteric inhibitors bind to a site distinct from the active site, locking the enzyme in an inactive conformation. This mode of inhibition offers high selectivity and avoids the challenges associated with targeting the highly conserved active site of phosphatases.[][4] Several allosteric SHP2 inhibitors, including this compound, TNO155, and RMC-4630, are currently in clinical development.[1][5][6]

This compound: A Profile

This compound is a potent and selective allosteric SHP2 inhibitor developed by Jacobio Pharmaceuticals.[7] It has demonstrated potential antineoplastic activity as both a monotherapy and in combination with other anti-cancer agents, particularly immune checkpoint inhibitors.[8][9] Preclinical data have shown its ability to enhance the anti-tumor activity of CD8+ T cells.[9] this compound has been evaluated in Phase 1/2a clinical trials in adult patients with advanced solid tumors, both as a single agent and in combination with the PD-1 inhibitor JS001 (toripalimab).[10] While monotherapy studies have established the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D), the development status of this compound is currently listed as discontinued.[7][11]

Comparative Efficacy of Allosteric SHP2 Inhibitors

Direct head-to-head clinical trial data comparing the efficacy of this compound with other allosteric SHP2 inhibitors is limited. However, by examining the available data from individual clinical trials, a comparative overview can be constructed.

Monotherapy Efficacy
InhibitorStudy PhaseCancer Type(s)Key Efficacy Results
This compound Phase 1/2aAdvanced Solid TumorsObjective Response Rate (ORR) and Duration of Response (DOR) were primary outcome measures.[10] Specific efficacy data from the monotherapy arms of completed trials (NCT03565003) is not publicly detailed.
TNO155 Phase 1Advanced Solid TumorsThe best observed response was stable disease (SD) in 20% of patients, with a median duration of 4.9 months.[12]
RMC-4630 Phase 1RAS-addicted Solid Cancers1 Complete Response (CR), 1 Partial Response (PR), and 1 unconfirmed PR were observed. The disease control rate (DCR) was 61% in KRAS-mutant NSCLC and 80% in KRAS G12C NSCLC.[13]
Combination Therapy Efficacy

The true potential of SHP2 inhibitors appears to be in combination therapies, where they can overcome resistance to other targeted agents or enhance the efficacy of immunotherapy.

Inhibitor CombinationStudy PhaseCancer Type(s)Key Efficacy Results
This compound + JS001 (PD-1 inhibitor) Phase 1b/2aAdvanced Solid TumorsThis combination was evaluated in clinical trial NCT04721223.[7] Specific efficacy data is not yet publicly available.
TNO155 + JDQ433 (KRAS G12C inhibitor) Phase 1b/2KRAS G12C-mutated Solid Tumors (including NSCLC)In KRAS G12C inhibitor-pretreated NSCLC patients, the ORR was 33.3% and the DCR was 66.7%. In KRAS G12C inhibitor-naïve NSCLC patients, the ORR was 33.3% and the DCR was 83.3%.[14]
TNO155 + Lorlatinib (ALK inhibitor) Preclinical (in vivo)ALK-mutant NeuroblastomaCombination treatment delayed tumor growth and prolonged survival in murine xenografts.[15]
RMC-4630 + Sotorasib (KRAS G12C inhibitor) Phase 1bKRAS G12C-mutated Solid Tumors (including NSCLC)The combination was found to be safe and tolerable, showing promising early clinical activity in NSCLC patients, especially those who were KRAS G12C inhibitor-naïve.[16]
RMC-4630 + Pembrolizumab (PD-1 inhibitor) Phase 1Advanced Malignancies (including NSCLC and Colorectal Cancer)Preclinical data showed that the combination led to deep and durable tumor growth inhibition, with complete tumor regressions in some models.[17]

Signaling Pathways and Experimental Workflows

SHP2 Signaling Pathway

The following diagram illustrates the central role of SHP2 in the RAS-MAPK signaling pathway, which is a primary target of allosteric SHP2 inhibitors.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS SHP2 SHP2 Grb2->SHP2 RAS RAS SOS->RAS SHP2->RAS Dephosphorylates inhibitory sites on SOS, promoting RAS activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Allosteric SHP2 Inhibitor (e.g., this compound) Inhibitor->SHP2

Caption: SHP2's role in the RAS-MAPK signaling cascade.

General Experimental Workflow for Preclinical Efficacy Assessment

The following diagram outlines a typical workflow for evaluating the efficacy of SHP2 inhibitors in preclinical cancer models.

Preclinical_Workflow start Start: Identify Cancer Cell Lines with Relevant Mutations in_vitro In Vitro Studies: - Cell Viability Assays - Colony Formation Assays - Western Blot for  Pathway Modulation start->in_vitro in_vivo In Vivo Studies: - Xenograft or PDX  Mouse Models in_vitro->in_vivo treatment Treatment with SHP2 Inhibitor (Monotherapy or Combination) in_vivo->treatment evaluation Efficacy Evaluation: - Tumor Volume Measurement - Survival Analysis - Biomarker Analysis  (e.g., p-ERK levels) treatment->evaluation end End: Data Analysis and Conclusion on Efficacy evaluation->end

Caption: Preclinical evaluation of SHP2 inhibitor efficacy.

Experimental Protocols

In Vitro Cell Proliferation Assay:

  • Cell Lines: Cancer cell lines with known mutations in the RAS-MAPK pathway (e.g., KRAS G12C, EGFR mutations) are selected.

  • Seeding: Cells are seeded in 96-well plates at a predetermined density.

  • Treatment: After 24 hours, cells are treated with serial dilutions of the SHP2 inhibitor (e.g., this compound, TNO155, RMC-4630) or vehicle control.

  • Incubation: Cells are incubated for a specified period (e.g., 72 hours).

  • Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Western Blot Analysis for Pathway Modulation:

  • Cell Treatment: Cells are treated with the SHP2 inhibitor at various concentrations for a defined time.

  • Lysis: Cells are lysed to extract total protein.

  • Quantification: Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-MEK, total MEK) and a loading control (e.g., β-actin).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

In Vivo Tumor Xenograft Studies:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.

  • Tumor Implantation: Cancer cells are subcutaneously injected into the flanks of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment groups and treated with the SHP2 inhibitor (administered orally or via another appropriate route), a combination therapy, or a vehicle control.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is terminated when tumors reach a predetermined size, or at the end of the planned treatment period. Tumor tissues may be collected for pharmacodynamic analysis.

  • Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to compare treatment groups.

Conclusion

This compound has shown promise as an allosteric SHP2 inhibitor, with a development path that has explored both monotherapy and combination strategies. While its current development status is noted as discontinued, the collective data from the clinical evaluation of this compound and other allosteric SHP2 inhibitors like TNO155 and RMC-4630 underscore the therapeutic potential of targeting SHP2. The most significant efficacy signals for this class of drugs appear in combination with other targeted therapies or immunotherapy, where they can synergistically inhibit cancer growth and overcome resistance mechanisms. Future research and the publication of detailed clinical trial results will be crucial for fully elucidating the comparative efficacy of these agents and defining their optimal role in the oncology treatment landscape.

References

A Head-to-Head In Vivo Comparison of SHP2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, inhibitors of the protein tyrosine phosphatase SHP2 have emerged as a promising class of agents, particularly for tumors driven by RAS-MAPK pathway activation. This guide provides a head-to-head comparison of the in vivo performance of key SHP2 inhibitors based on available preclinical data. While direct comparative studies are limited, this document synthesizes findings from various preclinical investigations to offer an objective overview for researchers, scientists, and drug development professionals.

The SHP2 Signaling Pathway and Therapeutic Intervention

SHP2 is a critical downstream signaling node for multiple receptor tyrosine kinases (RTKs), activating the RAS/MAPK pathway, which is implicated in cancer cell proliferation and survival. Allosteric SHP2 inhibitors stabilize the enzyme in its inactive conformation, thereby blocking downstream signaling.

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK GRB2 GRB2 RTK->GRB2 SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Activation SOS1 SOS1 GRB2->SOS1 RAS_GDP RAS-GDP SOS1->RAS_GDP GTP Exchange SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->RAS_GDP Dephosphorylates inhibitory sites RAS_GTP RAS-GTP RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor SHP2 Inhibitor Inhibitor->SHP2_active Inhibition

Caption: Simplified SHP2 signaling pathway and the mechanism of SHP2 inhibitors.

In Vivo Efficacy Comparison

The following tables summarize in vivo data for prominent SHP2 inhibitors from various preclinical studies. It is important to note that these studies were not direct head-to-head comparisons, and thus experimental conditions vary.

Table 1: Monotherapy Efficacy of SHP2 Inhibitors in Xenograft Models
InhibitorCancer ModelDosing and AdministrationKey Efficacy FindingsCitation
TNO155 Neuroblastoma (Kelly xenografts, ALK-F1174L)20 mg/kg, twice daily (MTD)Moderate tumor growth inhibition as a single agent.[1]
RMC-4550 Myeloproliferative Neoplasms (MPL-W515L bone marrow transplant model)10 or 30 mg/kg, once dailySuppressed leukocytosis and reduced organomegaly.[2][3]
Esophageal Cancer (KYSE-520 xenograft)Not specifiedDose-dependent tumor growth inhibition.[4]
SHP099 Esophageal Cancer (KYSE-520 xenograft)50 mg/kg/day, 5 times weekly, oralMarked tumor growth inhibition.[5][6]
Somatotroph TumorsNot specifiedDecreased tumor volume growth.[7]
Colon Cancer (CT-26 xenograft)Not specifiedInhibited tumor growth by augmenting CD8+ T-cell dependent anti-tumor immunity.[8]
Table 2: Combination Therapy Efficacy of SHP2 Inhibitors in Xenograft Models

| Inhibitor | Combination Agent | Cancer Model | Dosing and Administration | Key Efficacy Findings | Citation | |---|---|---|---|---| | TNO155 | Lorlatinib (ALK inhibitor) | Neuroblastoma (Kelly xenografts, ALK-F1174L) | TNO155: 20 mg/kg, twice daily; Lorlatinib: 5 mg/kg, twice daily | Significant reduction in tumor growth compared to either agent alone. |[1] | | | Ribociclib (CDK4/6 inhibitor) | Malignant Peripheral Nerve Sheath Tumors (Patient-derived xenografts) | Not specified | Enhanced and more durable tumor suppression compared to TNO155 alone. |[9] | | RMC-4550 | Ruxolitinib (JAK2 inhibitor) | Myeloproliferative Neoplasms (MPL-W515L bone marrow transplant model) | Not specified | Further inhibited disease progression and extended survival compared to ruxolitinib alone. |[2] | | | LY3214996 (ERK inhibitor) | Pancreatic Ductal Adenocarcinoma (PDAC) xenografts | Not specified | Significant tumor regression. |[10][11] | | SHP099 | Alectinib (ALK inhibitor) | NSCLC (H3122 xenograft, ALK-rearranged) | SHP099: 50 mg/kg/day; Alectinib: 10 mg/kg/day | Marked growth inhibition of cancer cells. |[5] | | | Crizotinib (ROS1 inhibitor) | NSCLC (ABC-20 xenograft, ROS1-rearranged) | SHP099: 50 mg/kg/day; Crizotinib: 50 mg/kg/day | Marked growth inhibition of cancer cells. |[5] | | | Osimertinib (EGFR inhibitor) | NSCLC (PC-9 xenograft, EGFR-mutant) | SHP099: 50 mg/kg/day; Osimertinib: not specified | Marked growth inhibition of cancer cells. |[5] | | | Anti-PD-1 Antibody | Colon Cancer (MC-38 syngeneic model) | Not specified | Significantly smaller tumors compared to either monotherapy. |[8] |

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing in vivo findings. Below are generalized experimental protocols based on the cited literature.

General Xenograft Tumor Model Workflow

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis cell_culture Cancer Cell Culture inoculation Subcutaneous/Orthotopic Inoculation of Cells into Immunocompromised Mice cell_culture->inoculation tumor_growth Tumor Growth to Palpable Size inoculation->tumor_growth randomization Randomization into Treatment Groups (Vehicle, Inhibitor(s)) tumor_growth->randomization dosing Drug Administration (e.g., Oral Gavage, IP Injection) at Specified Dose and Schedule randomization->dosing monitoring Regular Monitoring of Tumor Volume and Body Weight dosing->monitoring endpoint Endpoint Reached (e.g., Tumor Size, Study Duration) monitoring->endpoint analysis Tumor Excision for Pharmacodynamic Analysis (e.g., Western Blot for pERK) endpoint->analysis

Caption: A generalized workflow for in vivo SHP2 inhibitor efficacy studies.

1. Cell Lines and Culture:

  • Cancer cell lines with specific genetic backgrounds (e.g., KRAS, EGFR, ALK mutations) are cultured under standard conditions.

2. Animal Models:

  • Immunocompromised mice (e.g., nude or SCID) are typically used for xenograft studies to prevent rejection of human tumor cells. For studies involving immunotherapy combinations, syngeneic models with a competent immune system are used.

3. Tumor Inoculation:

  • A suspension of cancer cells (e.g., 5 million cells in a Matrigel mixture) is injected subcutaneously into the flank of the mice.[12]

4. Treatment Administration:

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • SHP2 inhibitors are formulated for the appropriate route of administration, most commonly oral gavage.[5]

  • Dosing schedules can be once daily, twice daily, or intermittent (e.g., 5 days on, 2 days off).[1][5]

5. Efficacy Evaluation:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula (L x W²)/2.

  • Body weight is monitored as an indicator of toxicity.

  • The primary efficacy endpoint is often tumor growth inhibition (TGI).

6. Pharmacodynamic Analysis:

  • At the end of the study, tumors may be excised for analysis of target engagement, such as measuring the levels of phosphorylated ERK (pERK) by Western blot or immunohistochemistry to confirm inhibition of the MAPK pathway.[4]

7. Statistical Analysis:

  • Tumor growth curves are plotted, and statistical analyses (e.g., t-test, ANOVA) are performed to determine the significance of differences between treatment groups.

Conclusion

The preclinical in vivo data for SHP2 inhibitors such as TNO155, RMC-4630/4550, and SHP099 demonstrate their potential in treating various cancers, particularly as part of combination therapies. While monotherapy often results in modest tumor growth inhibition, combining SHP2 inhibitors with other targeted agents frequently leads to synergistic or enhanced anti-tumor activity. This is attributed to the role of SHP2 in mediating resistance to other targeted therapies through feedback reactivation of the MAPK pathway. The choice of a specific SHP2 inhibitor for further investigation will likely depend on the specific cancer type, the co-administered therapeutic, and the safety profile of the combination. The experimental protocols and data presented in this guide provide a foundation for designing future preclinical studies and ultimately, for advancing the clinical development of this promising class of anti-cancer agents.

References

A Comparative Guide to SHP2 Inhibitors: Validating JAB-3312 as a Potent Successor to JAB-3068

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the protein tyrosine phosphatase SHP2 has emerged as a critical node in the RAS-MAPK signaling pathway, making it a compelling target for drug development. Jacobio Pharmaceuticals has been at the forefront of developing SHP2 inhibitors, with their initial candidate, JAB-3068, showing early promise. However, subsequent development has led to a second-generation inhibitor, JAB-3312, which has demonstrated an improved efficacy and safety profile, ultimately leading to the discontinuation of this compound's development. This guide provides a comparative analysis of JAB-3312 with another well-characterized clinical-stage SHP2 inhibitor, TNO155, offering a valuable resource for researchers validating the therapeutic potential of targeting SHP2.

Introduction to SHP2 and its Inhibition

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of receptor tyrosine kinases (RTKs).[1] It is a key positive regulator of the RAS-Raf-MEK-ERK (MAPK) signaling cascade, a pathway frequently hyperactivated in many human cancers, driving tumor cell proliferation and survival.[1] Consequently, inhibiting SHP2 presents a strategic approach to attenuate this oncogenic signaling. The development of allosteric inhibitors, which bind to a site distinct from the active site and lock the enzyme in an inactive conformation, has overcome the challenges of selectivity and bioavailability associated with earlier active-site inhibitors.

Comparative Preclinical Data: JAB-3312 vs. TNO155

To provide a clear comparison of the preclinical potency of JAB-3312 and TNO155, the following tables summarize key in vitro data. It is important to note that these values are from different sources and direct head-to-head studies would provide the most definitive comparison.

Parameter JAB-3312 TNO155 Reference
SHP2 Biochemical IC50 1.5 nMNot explicitly stated
Binding Affinity (KD) 0.206 nMNot available

Table 1: In Vitro Biochemical Activity of SHP2 Inhibitors. This table compares the direct inhibitory activity of JAB-3312 and TNO155 on the SHP2 enzyme and their binding affinity. Lower values indicate greater potency.

Cell Line Assay JAB-3312 IC50 TNO155 IC50 Reference
KYSE-520 (Esophageal Squamous Carcinoma)p-ERK Inhibition0.32 nMNot available
NCI-H358 (Non-Small Cell Lung Cancer)p-ERK Inhibition3.64 nMNot available
KYSE-520 (Esophageal Squamous Carcinoma)Cell Proliferation3.5 nMNot available

Table 2: Cellular Activity of SHP2 Inhibitors. This table summarizes the potency of JAB-3312 and TNO155 in cell-based assays, measuring their ability to inhibit the downstream signaling molecule p-ERK and to halt cancer cell proliferation.

Signaling Pathway and Experimental Workflow

To visually conceptualize the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams are provided.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2->RAS activates JAB3312_TNO155 JAB-3312 / TNO155 JAB3312_TNO155->SHP2 inhibits

Caption: SHP2's role in the RAS/MAPK signaling pathway and the inhibitory action of JAB-3312/TNO155.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis CancerCells Cancer Cell Culture Treatment Treat with SHP2 Inhibitor CancerCells->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Antibody Antibody Incubation (p-ERK, Total ERK) Transfer->Antibody Detection Signal Detection Antibody->Detection

Caption: A typical experimental workflow for assessing p-ERK inhibition by Western Blot.

Logical_Comparison JAB3068 This compound (First Generation) JAB3312 JAB-3312 (Second Generation) JAB3068->JAB3312 superseded by Improved_Efficacy Improved Efficacy & Safety JAB3312->Improved_Efficacy Validation Validation of SHP2 as a Therapeutic Target JAB3312->Validation TNO155 TNO155 (Alternative) TNO155->Validation

References

JAB-3068: A Comparative Analysis of a First-Generation SHP2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the SHP2 inhibitor JAB-3068, including its mechanism of action, available data on its selectivity, and its standing relative to next-generation alternatives. Notably, the clinical development of this compound has been discontinued in favor of a more potent and safer successor, JAB-3312.

This compound is a potent, orally bioavailable, allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2), also known as PTPN11.[1] SHP2 is a critical signaling node in the RAS-MAPK pathway, which is frequently hyperactivated in various cancers.[1] By binding to an allosteric pocket, this compound stabilizes SHP2 in an inactive conformation, thereby blocking downstream signaling that promotes cell growth and proliferation.[2]

Comparative Selectivity and Cross-Reactivity of this compound

An essential aspect of any targeted inhibitor is its selectivity for the intended target over other related proteins, such as other phosphatases. High selectivity minimizes off-target effects and potential toxicity. While this compound has been described as a selective SHP2 inhibitor, specific quantitative data on its cross-reactivity against a comprehensive panel of other phosphatases is not publicly available in the reviewed literature.

In the broader context of allosteric SHP2 inhibitors, high selectivity is a key characteristic. These inhibitors target a unique pocket that is not conserved across other phosphatases, which generally leads to a more favorable selectivity profile compared to active-site inhibitors.[2][3] For instance, other allosteric SHP2 inhibitors have demonstrated high selectivity over closely related phosphatases like SHP1.

Due to the discontinuation of this compound's development, it is unlikely that further detailed cross-reactivity profiling will be published. The focus of the developing company, Jacobio Pharmaceuticals, has shifted to their next-generation SHP2 inhibitor, JAB-3312.[4] Preclinical data suggests that JAB-3312 exhibits high selectivity and potency.[5][6][7]

Quantitative Data Summary

Publicly available quantitative data on the cross-reactivity of this compound against a panel of phosphatases is limited. The primary potency data point available is its IC50 for SHP2.

CompoundTargetIC50 (nM)Other Phosphatases TestedCross-Reactivity Data
This compoundSHP225.8Not specified in public dataNot publicly available

Experimental Protocols

General Protocol for Assessing Phosphatase Selectivity using a Biochemical Assay:

To assess the selectivity of an inhibitor like this compound, a panel of purified phosphatases would be tested in a biochemical assay. A common method is a fluorescence-based assay using a generic phosphatase substrate.

  • Reagents and Materials:

    • Purified recombinant human phosphatases (e.g., SHP1, PTP1B, CD45, etc.)

    • Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate like DiFMUP)

    • Assay buffer (specific to each phosphatase, but generally a buffered saline solution at a physiological pH)

    • Test inhibitor (this compound) at various concentrations

    • Microplates (e.g., 96-well or 384-well)

    • Plate reader capable of measuring absorbance or fluorescence

  • Assay Procedure:

    • The phosphatase enzyme is pre-incubated with a dilution series of the inhibitor (e.g., this compound) in the assay buffer for a specified period (e.g., 15-30 minutes) at room temperature or 37°C.

    • The enzymatic reaction is initiated by the addition of the phosphatase substrate.

    • The reaction is allowed to proceed for a defined time, ensuring the measurements are within the linear range of the assay.

    • The reaction is stopped, often by the addition of a stop solution (e.g., a strong base for pNPP assays).

    • The product formation is quantified by measuring the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • The percentage of inhibition at each inhibitor concentration is calculated relative to a control (enzyme without inhibitor).

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

    • The IC50 values for the target phosphatase (SHP2) are compared to those for the other phosphatases in the panel to determine the selectivity.

Visualizing Key Processes

To better understand the context of this compound's function and evaluation, the following diagrams illustrate the SHP2 signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Activation SHP2 SHP2 RTK->SHP2 Recruitment & Activation SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS SHP2->RAS Promotes Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription JAB3068 This compound JAB3068->SHP2 Inhibition Experimental_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Inhibitor This compound (Serial Dilution) Incubation Pre-incubation (Enzyme + Inhibitor) Inhibitor->Incubation Enzymes Phosphatase Panel (SHP2, SHP1, PTP1B, etc.) Enzymes->Incubation Reaction Add Substrate & Initiate Reaction Incubation->Reaction Measurement Measure Product (Absorbance/Fluorescence) Reaction->Measurement IC50 Calculate IC50 Values Measurement->IC50 Selectivity Determine Selectivity Profile IC50->Selectivity

References

JAB-3312: A Superior Second-Generation SHP2 Inhibitor Outperforming JAB-3068

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

Jacobio Pharmaceuticals has developed JAB-3312, a next-generation allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2), which demonstrates significant preclinical advantages and a more promising clinical trajectory compared to its predecessor, JAB-3068. This guide provides a comprehensive comparison of the two molecules, supported by experimental data, highlighting the superior profile of JAB-3312 as a therapeutic candidate. The development of this compound has been discontinued in favor of JAB-3312, which has shown enhanced efficacy and safety.

Introduction to SHP2 Inhibition

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation by positively regulating the RAS-MAPK signaling pathway. Dysregulation of SHP2 activity is implicated in various cancers, making it a compelling target for therapeutic intervention. Both JAB-3312 and this compound are allosteric inhibitors designed to lock the SHP2 protein in an inactive conformation.

Comparative Preclinical Data

Experimental findings clearly position JAB-3312 as a more potent and selective SHP2 inhibitor than this compound.

Table 1: In Vitro Potency of JAB-3312 vs. This compound
ParameterJAB-3312This compoundFold Improvement (JAB-3312 vs. This compound)
SHP2 Enzymatic Inhibition (IC50) 1.9 nM[1]25.8 nM[2]~13.6x
KYSE-520 Cell Proliferation (IC50) 7.4 nM[1]2,170 nM[2]~293x
p-ERK Inhibition (IC50) 0.23 nM[1]Not Available-

The data unequivocally shows that JAB-3312 is substantially more potent in both biochemical and cell-based assays. Notably, in the KYSE-520 esophageal squamous carcinoma cell line, which is dependent on SHP2 signaling, JAB-3312 is approximately 293 times more effective at inhibiting cell proliferation than this compound.

Selectivity and In Vivo Efficacy

JAB-3312 is characterized as a highly selective SHP2 inhibitor, showing no significant activity against other common phosphatases and kinases at concentrations up to 10 µM.[3] This high degree of selectivity is crucial for minimizing off-target effects and improving the safety profile of the drug.

In preclinical xenograft models using KYSE-520 cells, an oral dose of 1.0 mg/kg once daily of JAB-3312 resulted in 95% tumor growth inhibition (TGI), demonstrating its potent anti-tumor activity in a living system.[1]

Clinical Development Status

The superior preclinical profile of JAB-3312 has translated into a more advanced and promising clinical development program. JAB-3312 is currently in Phase III clinical trials, notably in combination with the KRAS G12C inhibitor glecirasib for non-small cell lung cancer.[4][5] In contrast, the clinical development of this compound has been officially discontinued.[6] This decision was based on clinical data indicating that JAB-3312 has a better efficacy and safety profile.

Signaling Pathway and Mechanism of Action

Both JAB-3312 and this compound target the SHP2 phosphatase, a critical node in the RTK/RAS/MAPK signaling cascade. By allosterically inhibiting SHP2, these molecules prevent the dephosphorylation of its substrates, thereby blocking downstream signaling that leads to cell proliferation and survival.

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS1 SOS1 Grb2->SOS1 RAS RAS SOS1->RAS SHP2->RAS Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription, Cell Proliferation, Survival ERK->Proliferation JAB3312 JAB-3312 JAB3312->SHP2 Allosteric Inhibition

Diagram 1: Simplified RTK/RAS/MAPK signaling pathway and the inhibitory action of JAB-3312 on SHP2.

Experimental Methodologies

The following are representative protocols for the key experiments used to evaluate and compare JAB-3312 and this compound.

SHP2 Enzymatic Assay

This assay quantifies the inhibitory activity of the compounds on SHP2 phosphatase activity.

Enzymatic_Assay cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Data Analysis Reagents 1. Prepare Assay Buffer (e.g., 60 mM HEPES, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT) Enzyme 2. Dilute SHP2 enzyme to working concentration Reagents->Enzyme Compound 3. Prepare serial dilutions of JAB-3312 or this compound Enzyme->Compound Mix 4. Add SHP2 enzyme and compound to microplate wells Compound->Mix Incubate1 5. Pre-incubate at room temperature Mix->Incubate1 Substrate 6. Add fluorogenic substrate (e.g., DiFMUP) Incubate1->Substrate Incubate2 7. Incubate and monitor fluorescence Substrate->Incubate2 Measure 8. Measure fluorescence intensity (Excitation/Emission) Incubate2->Measure Calculate 9. Calculate percent inhibition and determine IC50 values Measure->Calculate

Diagram 2: General workflow for the SHP2 biochemical enzymatic assay.

Protocol Details:

  • Reagents: A suitable assay buffer is prepared. Recombinant full-length SHP2 protein is used. A fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), is utilized.

  • Procedure: The SHP2 enzyme is pre-incubated with various concentrations of the inhibitor (JAB-3312 or this compound) in a microplate.

  • Reaction Initiation: The enzymatic reaction is started by the addition of the DiFMUP substrate.

  • Detection: The fluorescence generated from the dephosphorylation of DiFMUP is measured over time using a plate reader.

  • Analysis: The rate of reaction is calculated, and the half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (KYSE-520)

This assay assesses the effect of the inhibitors on the growth of the SHP2-dependent KYSE-520 cancer cell line.

Protocol Details:

  • Cell Culture: KYSE-520 cells are cultured in appropriate media and conditions.

  • Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with a range of concentrations of JAB-3312 or this compound for a period of 3 to 5 days.

  • Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Analysis: The luminescence signal is read using a plate reader, and the IC50 value is calculated.

In Vivo Tumor Xenograft Model

This experiment evaluates the anti-tumor efficacy of the compounds in a living organism.

Xenograft_Workflow A 1. Subcutaneous implantation of KYSE-520 cells into immunodeficient mice B 2. Allow tumors to grow to a predetermined size (e.g., 100-200 mm³) A->B C 3. Randomize mice into treatment groups (Vehicle, JAB-3312, this compound) B->C D 4. Administer compounds orally (e.g., once daily) C->D E 5. Monitor tumor volume and body weight regularly D->E F 6. At study endpoint, euthanize mice and excise tumors for analysis E->F G 7. Calculate Tumor Growth Inhibition (TGI) F->G

Diagram 3: Experimental workflow for the in vivo tumor xenograft study.

Protocol Details:

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude) are used.

  • Tumor Implantation: KYSE-520 cells are injected subcutaneously into the flanks of the mice.

  • Treatment: Once tumors reach a specified volume, mice are randomized into groups and treated orally with the vehicle control, JAB-3312, or this compound at specified doses and schedules.

  • Monitoring: Tumor size and the body weight of the mice are measured regularly.

Conclusion

References

Safety Operating Guide

Proper Disposal of JAB-3068: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and laboratory personnel are advised to follow stringent disposal procedures for the investigational SHP2 inhibitor, JAB-3068. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent, orally bioavailable small molecule with potential antineoplastic activity necessitates its handling as a hazardous chemical waste.[1] Adherence to institutional and regulatory guidelines is paramount to ensure personnel safety and environmental protection.

This guide provides essential, step-by-step instructions for the proper disposal of this compound in solid form, as well as in solutions such as dimethyl sulfoxide (DMSO).

Essential Safety and Handling Precautions

Prior to handling and disposal, all personnel must wear appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Safety goggles

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat

All handling of this compound, especially outside of a sealed container, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data Summary

For reference, key quantitative information for this compound is summarized in the table below.

PropertyValueSource
Molecular FormulaC22H26F2N6O2SPubChem
Molecular Weight476.54 g/mol Selleck Chemicals
Solubility in DMSO95 mg/mL (199.35 mM)Selleck Chemicals[2]

Step-by-Step Disposal Procedures

The disposal of this compound, as an investigational drug, must comply with federal, state, and local regulations, as well as institutional protocols for hazardous waste.[3][4]

Disposal of Solid this compound Waste
  • Segregation: Do not mix this compound waste with non-hazardous trash.

  • Containerization: Place all solid waste, including empty vials, contaminated gloves, weigh boats, and bench paper, into a dedicated, clearly labeled hazardous waste container. The container should be robust, leak-proof, and have a secure lid.

  • Labeling: The hazardous waste container must be labeled with the following information:

    • "Hazardous Waste"

    • The full chemical name: 1-[4-[3-amino-5-[(4S)-4-amino-2-oxa-8-azaspiro[4.5]decan-8-yl]pyrazin-2-yl]sulfanyl-3,3-difluoro-2H-indol-1-yl]ethanone

    • The common name: this compound

    • The date the waste was first added to the container.

  • Storage: Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials, until it is collected by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Disposal of this compound Solutions (e.g., in DMSO)
  • Segregation: Do not dispose of this compound solutions down the drain.

  • Containerization: Collect all liquid waste containing this compound in a designated, leak-proof, and chemical-resistant hazardous waste container.

  • Labeling: Label the liquid hazardous waste container with:

    • "Hazardous Waste"

    • The full chemical name and concentration of this compound.

    • The solvent used (e.g., DMSO).

    • The approximate volume of the waste.

  • Storage: Store the sealed liquid hazardous waste container in secondary containment in a designated, secure area, separate from incompatible materials, pending collection by EHS or a certified waste disposal vendor.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not available, the principles of safe handling for potent compounds should be applied. Any procedure that could generate aerosols or dust should be performed in a contained environment, such as a chemical fume hood or a glove box.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_solid Solid Waste cluster_liquid Liquid Waste solid_waste Empty Vials, Contaminated PPE, etc. collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid store_solid Store in Designated Secure Area collect_solid->store_solid pickup Arrange for Pickup by EHS or Licensed Vendor store_solid->pickup liquid_waste This compound in DMSO or other solvents collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid store_liquid Store in Secondary Containment in Secure Area collect_liquid->store_liquid store_liquid->pickup incineration Final Disposal via Incineration pickup->incineration

Caption: A workflow for the safe disposal of solid and liquid this compound waste.

Signaling Pathway Context

This compound is an allosteric inhibitor of SHP2, a protein tyrosine phosphatase that plays a role in the RAS-MAPK signaling pathway.[1] Dysregulation of this pathway is implicated in various cancers. The proper handling and disposal of such targeted agents are critical components of laboratory safety in drug discovery and development.

Simplified SHP2 Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 RAS RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation JAB3068 This compound JAB3068->SHP2 Inhibits

Caption: this compound inhibits SHP2, a key component of the RAS-MAPK pathway.

For further guidance, consult your institution's Environmental Health and Safety (EHS) department and refer to the latest federal and local regulations for hazardous waste management.

References

Personal protective equipment for handling JAB-3068

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for JAB-3068

This document provides crucial safety and logistical information for laboratory personnel handling this compound, a potent, orally bioavailable allosteric inhibitor of SHP2.[1][2] Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

Given that this compound is a potent small molecule inhibitor, appropriate PPE must be worn at all times to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required PPE Notes
Weighing and Aliquoting (Solid Form) - Disposable, solid-front lab coat- Nitrile gloves (double-gloving recommended)- Safety glasses with side shields or chemical splash goggles- N95 or higher-rated respiratorPerform in a certified chemical fume hood or a balance enclosure to minimize inhalation of airborne particles.
Solution Preparation and Handling - Disposable, solid-front lab coat- Nitrile gloves- Safety glasses with side shields or chemical splash gogglesHandle all solutions within a chemical fume hood.
Cell Culture and In Vitro Assays - Disposable, solid-front lab coat- Nitrile gloves- Safety glassesConduct all procedures in a certified biosafety cabinet (BSC) to maintain sterility and containment.
Waste Disposal - Disposable, solid-front lab coat- Nitrile gloves (heavy-duty recommended)- Safety glasses with side shields or chemical splash gogglesHandle all waste streams as hazardous chemical waste.
Operational and Disposal Plans

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Spill Management:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: For liquid spills, use absorbent pads. For solid spills, carefully cover with a damp cloth to avoid raising dust.

  • Clean: Use appropriate cleaning materials and decontaminate the area thoroughly.

  • Dispose: Collect all contaminated materials in a sealed, labeled hazardous waste container.

Disposal Plan: All waste contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocols

In Vitro Cell Viability Assay Using a SHP2 Inhibitor

This protocol describes a common method to assess the effect of a SHP2 inhibitor, such as this compound, on the viability of cancer cells in culture.

Materials:

  • Cancer cell line of interest (e.g., RPMI-8226, NCI-H929)[3]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. c. Incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO. b. Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. c. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-treatment control.

  • Incubation: a. Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement: a. Equilibrate the plate and the cell viability reagent to room temperature. b. Add the cell viability reagent to each well according to the manufacturer's instructions. c. Mix the contents by orbital shaking for 2 minutes. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate reader.

  • Data Analysis: a. Normalize the data to the vehicle control. b. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

SHP2 Signaling Pathway

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 SOS SOS GRB2->SOS RAS RAS SOS->RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription JAB3068 This compound JAB3068->SHP2

Caption: SHP2's role in the RAS/MAPK signaling pathway and its inhibition by this compound.

Experimental Workflow for Cell Viability Assay

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prep_compound Prepare this compound Serial Dilutions treat_cells Treat Cells with This compound prep_compound->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_reagent Add Cell Viability Reagent incubate->add_reagent read_plate Measure Luminescence add_reagent->read_plate analyze_data Analyze Data and Determine IC50 read_plate->analyze_data

Caption: Step-by-step workflow for the in vitro cell viability assay.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.